Peritoxin B
Description
Structure
2D Structure
Properties
CAS No. |
145585-99-5 |
|---|---|
Molecular Formula |
C20H29Cl3N4O8 |
Molecular Weight |
559.8 g/mol |
IUPAC Name |
4-[(6-amino-4-hydroxy-2-oxoazepan-3-yl)amino]-3-[[3-[carboxy(chloro)methyl]-2-chloro-2-(1-chlorobutyl)cyclopropanecarbonyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C20H29Cl3N4O8/c1-2-3-10(21)20(23)12(14(22)19(34)35)13(20)17(32)26-8(5-11(29)30)16(31)27-15-9(28)4-7(24)6-25-18(15)33/h7-10,12-15,28H,2-6,24H2,1H3,(H,25,33)(H,26,32)(H,27,31)(H,29,30)(H,34,35) |
InChI Key |
RSMNHRRWERNDLZ-UHFFFAOYSA-N |
SMILES |
CCCC(C1(C(C1C(=O)NC(CC(=O)O)C(=O)NC2C(CC(CNC2=O)N)O)C(C(=O)O)Cl)Cl)Cl |
Canonical SMILES |
CCCC(C1(C(C1C(=O)NC(CC(=O)O)C(=O)NC2C(CC(CNC2=O)N)O)C(C(=O)O)Cl)Cl)Cl |
Synonyms |
peritoxin B |
Origin of Product |
United States |
Foundational & Exploratory
Peritoxin B: A Technical Guide to its Chemical Structure and Biological Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peritoxin B is a chlorinated polyketide-peptide hybrid molecule and a host-selective mycotoxin produced by the fungal pathogen Periconia circinata.[1][2][3][4] This toxin is a key determinant in the pathogenicity of the fungus, specifically targeting certain genotypes of sorghum (Sorghum bicolor) and causing Milo disease, which is characterized by root and crown rot.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological effects of this compound. It also outlines generalized experimental protocols for its isolation and analysis, and proposes a putative signaling pathway for its mode of action based on current understanding.
Chemical Structure and Physicochemical Properties
This compound is a complex molecule with the chemical formula C20H29Cl3N4O8.[5] Its IUPAC name is 4-[(6-amino-4-hydroxy-2-oxoazepan-3-yl)amino]-3-[[3-[carboxy(chloro)methyl]-2-chloro-2-(1-chlorobutyl)cyclopropanecarbonyl]amino]-4-oxobutanoic acid.[5] The structure features a chlorinated cyclopropane ring linked to a peptide-like chain containing an azepane ring.[5]
Below is a 2D representation of the chemical structure of this compound.
Caption: 2D chemical structure of this compound.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C20H29Cl3N4O8 | PubChem[5] |
| Molecular Weight | 559.8 g/mol | PubChem[5] |
| XLogP3-AA | -3.2 | PubChem[5] |
| Hydrogen Bond Donor Count | 8 | PubChem[5] |
| Hydrogen Bond Acceptor Count | 10 | PubChem[5] |
| Rotatable Bond Count | 12 | PubChem[5] |
| Exact Mass | 558.105097 | PubChem[5] |
| Monoisotopic Mass | 558.105097 | PubChem[5] |
| Topological Polar Surface Area | 208 Ų | PubChem[5] |
| Heavy Atom Count | 35 | PubChem[5] |
| Complexity | 864 | PubChem[5] |
Biological Activity
This compound is a potent, host-selective phytotoxin. Its biological activity is highly specific to sorghum genotypes that carry the semi-dominant Pc gene, rendering them susceptible to Periconia circinata infection.[6]
Quantitative Biological Activity
This compound exhibits toxicity at very low concentrations. It is effective against susceptible sorghum genotypes at concentrations as low as 1.0 ng/mL.[2] However, specific IC50 or EC50 values from dose-response studies are not widely reported in the available literature.
Experimental Protocols
Detailed experimental protocols for this compound are scarce. The following sections provide generalized methodologies based on common practices for the isolation and analysis of fungal mycotoxins.
Isolation and Purification of this compound from Periconia circinata
This protocol describes a general workflow for the extraction and purification of this compound from fungal cultures.
-
Fungal Culture: Grow a toxin-producing (Tox+) strain of Periconia circinata in a suitable liquid medium.
-
Extraction: After a sufficient incubation period, separate the fungal mycelium from the culture filtrate by centrifugation or filtration. The filtrate contains the secreted this compound.
-
Solid-Phase Extraction (SPE): Pass the culture filtrate through a solid-phase extraction column (e.g., C18) to concentrate the toxin and remove polar impurities.
-
Solvent Partitioning: Elute the toxin from the SPE column with an organic solvent (e.g., methanol or acetonitrile) and then perform liquid-liquid extraction to further purify the toxin based on its polarity.
-
Chromatography: Employ High-Performance Liquid Chromatography (HPLC) for the final purification steps. A reversed-phase C18 column with a gradient of acetonitrile in water is a common choice for separating peptide-like mycotoxins.[3][4]
-
Purity Analysis: Assess the purity of the isolated this compound using analytical HPLC and Mass Spectrometry.
Caption: Generalized workflow for the isolation of this compound.
Bioassay for Host-Selective Toxicity
A common method to assess the biological activity of this compound is a root growth inhibition assay using susceptible and resistant sorghum seedlings.
-
Seedling Preparation: Germinate seeds of both susceptible and resistant sorghum genotypes in a sterile environment.
-
Toxin Treatment: Prepare serial dilutions of purified this compound in a suitable buffer or nutrient solution.
-
Exposure: Place the sorghum seedlings in the toxin solutions, ensuring the roots are fully submerged. Include a control group with no toxin.
-
Incubation: Incubate the seedlings under controlled light and temperature conditions.
-
Data Collection: After a set period (e.g., 24-72 hours), measure the primary root length of the seedlings.
-
Analysis: Compare the root growth of toxin-treated seedlings to the control group for both susceptible and resistant genotypes. A significant inhibition of root growth in the susceptible genotype compared to the resistant one confirms the host-selective toxicity.
Mechanism of Action and Signaling Pathways
The precise molecular mechanism of this compound's host-selective toxicity is not fully elucidated. However, research suggests that it involves the interaction with a specific cellular target present only in susceptible sorghum genotypes.[6] This interaction is thought to trigger a signaling cascade that leads to cellular damage and disease symptoms.
It is hypothesized that this compound interacts with a proteinaceous receptor on or near the cell surface of susceptible sorghum cells.[6] This binding event is believed to interfere with a signal transduction pathway, leading to downstream effects such as altered gene expression.[6][7][8] One of the observed downstream effects is the enhanced synthesis of a group of 16-kDa proteins.[6][7][8]
The following diagram illustrates a hypothetical signaling pathway for this compound's action.
Caption: Hypothetical signaling pathway of this compound in susceptible sorghum.
Conclusion
This compound is a fascinating and potent mycotoxin with a highly specific mode of action. While its chemical structure is known, a significant amount of research is still needed to fully understand its physicochemical properties, the intricacies of its biological activity, and the precise signaling pathways it modulates. Further investigation into these areas could provide valuable insights into host-pathogen interactions and potentially open avenues for the development of novel herbicides or other biotechnological applications. The information and generalized protocols provided in this guide serve as a foundational resource for researchers embarking on the study of this unique natural product.
References
- 1. Structure of the host-specific toxins produced by the fungal pathogen Periconia circinata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differential Synthesis of Peritoxins and Precursors by Pathogenic Strains of the Fungus Periconia circinata - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential synthesis of peritoxins and precursors by pathogenic strains of the fungus Periconia circinata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C20H29Cl3N4O8 | CID 122791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Alterations in gene expression in sorghum induced by the host-specific toxin from Periconia circinata - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alterations in gene expression in sorghum induced by the host-specific toxin from Periconia circinata - PubMed [pubmed.ncbi.nlm.nih.gov]
Peritoxin B: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peritoxin B, a potent host-selective toxin produced by pathogenic strains of the fungus Periconia circinata, has been a subject of interest due to its specific phytotoxicity and complex chemical structure. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It includes detailed experimental protocols for fungal culture, toxin extraction, purification, and analysis. Quantitative data on its production and biological activity are summarized, and its proposed biosynthetic and signaling pathways are visualized. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, plant pathology, and drug discovery.
Introduction
Periconia circinata, a soilborne fungus, is the causal agent of milo disease, a root and crown rot that historically posed a significant threat to sorghum (Sorghum bicolor) cultivation.[1] The pathogenicity of P. circinata is directly linked to its production of a suite of low-molecular-weight, host-selective toxins known as peritoxins.[1][2][3] These toxins, including Peritoxin A and B, are hybrid molecules composed of a peptide and a chlorinated polyketide.[1][2][3] They exhibit toxicity at very low concentrations against sorghum genotypes carrying the semi-dominant Pc gene, faithfully reproducing the symptoms of milo disease.[1][4] Strains of the fungus that do not produce peritoxins are non-pathogenic.[1]
This compound, in particular, has been a focus of study due to its potent biological activity. Understanding its discovery, isolation, and mechanism of action is crucial for developing strategies to combat milo disease and for potentially harnessing its biological activity for other applications.
Discovery and Chemical Properties
The discovery of peritoxins was a direct result of investigating the causal agent of milo disease. It was observed that culture filtrates from pathogenic strains of P. circinata could induce disease symptoms in susceptible sorghum plants. This led to the isolation and characterization of the active compounds.
This compound is structurally a complex molecule. Its chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₀H₂₉Cl₃N₄O₈ |
| Molecular Weight | 559.8 g/mol |
| IUPAC Name | 4-[(6-amino-4-hydroxy-2-oxoazepan-3-yl)amino]-3-[[3-[carboxy(chloro)methyl]-2-chloro-2-(1-chlorobutyl)cyclopropanecarbonyl]amino]-4-oxobutanoic acid |
Experimental Protocols
Fungal Culture and Peritoxin Production
A detailed protocol for the cultivation of P. circinata for the production of this compound is provided below. This protocol is synthesized from established methodologies.
Materials:
-
Pathogenic (Tox+) isolate of Periconia circinata
-
Potato Dextrose Agar (PDA) plates
-
Modified Fries' medium
-
Yeast extract
-
Prescription bottles (400 mL)
-
Sterile water
-
Incubator
Protocol:
-
Strain Maintenance: Maintain pathogenic isolates of P. circinata on PDA plates in the dark at 25°C. For long-term storage, cultures can be stored on silica gel at 4°C or as agar plugs in 65% glycerol at -70°C.[1]
-
Inoculum Preparation: Grow the fungus on PDA plates until sporulation. Flood the plates with sterile water and gently scrape the surface to release conidia. Adjust the spore suspension concentration with sterile water.
-
Production Culture:
-
Prepare a modified Fries' medium supplemented with 0.1% yeast extract.
-
Dispense 100 mL of this medium into 400-mL prescription bottles and autoclave.
-
Inoculate each bottle with the spore suspension.
-
Incubate the bottles as standing cultures at room temperature (~24°C) for 10 days.[5]
-
-
Medium Replacement: After 10 days, decant the medium and replace it with 100 mL of fresh modified Fries' medium without yeast extract. This step is crucial as it enhances the purification process by reducing contaminating peptides.[5]
-
Toxin Production Phase: Continue the incubation for an additional 15 days.[5] Maximal production of peritoxins is typically observed around 12 days after the medium change.[1]
-
Harvesting: After the incubation period, harvest the culture filtrate by filtering through several layers of cheesecloth to remove the fungal mycelium.[5]
Extraction and Purification of this compound
The following protocol outlines the steps for extracting and purifying this compound from the culture filtrate.
Materials:
-
Culture filtrate from P. circinata
-
Rotary evaporator
-
Activated charcoal
-
Thin-Layer Chromatography (TLC) plates (preparative)
-
High-Performance Liquid Chromatography (HPLC) system
Protocol:
-
Concentration: Concentrate the collected culture filtrate approximately 20-fold using a rotary evaporator under vacuum at 35°C.[5]
-
Charcoal Adsorption (Optional): The concentrated filtrate can be treated with activated charcoal to adsorb the toxins, which can then be eluted with an organic solvent. This step aids in initial cleanup.
-
Preparative Thin-Layer Chromatography (pTLC):
-
Apply the concentrated extract as a band onto preparative TLC plates.
-
Develop the plates using a suitable solvent system. The exact solvent system may need to be optimized, but mixtures of chloroform and methanol are commonly used for separating polar mycotoxins.
-
Visualize the separated bands under UV light.
-
Scrape the silica gel corresponding to the this compound band and elute the toxin with an appropriate solvent.
-
-
High-Performance Liquid Chromatography (HPLC) Purification:
-
Further purify the this compound fraction by preparative HPLC. The analytical HPLC conditions described in the next section can be adapted for preparative scale.
-
Collect the fraction corresponding to the this compound peak.
-
Lyophilize the purified fraction to obtain this compound as a solid.
-
Analytical Methods
High-Performance Liquid Chromatography (HPLC) with Photodiode Array Detection (DAD):
| Parameter | Value |
| Column | C18 reverse-phase |
| Mobile Phase A | Distilled water with 0.1% trifluoroacetic acid |
| Mobile Phase B | Acetonitrile with 0.1% trifluoroacetic acid |
| Gradient | 3% to 60% B over 60 minutes |
| Flow Rate | 1 mL/min |
| Column Temperature | 30°C |
| Detection | Photodiode Array Detector (monitoring at 206 nm or 223 nm) |
| Retention Time | ~19.1 minutes |
HPLC-Mass Spectrometry (HPLC-MS):
While the use of HPLC-MS has been reported for the analysis of peritoxins, specific parameters for the mass spectrometer are not extensively detailed in the primary literature.[1][3] However, based on the chemical nature of this compound, the following parameters would be a suitable starting point for method development using an electrospray ionization (ESI) source.
| Parameter | Suggested Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 - 4.5 kV |
| Cone Voltage | 20 - 40 V |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 450 °C |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Scan Range | m/z 100 - 1000 |
Quantitative Data
The production and biological activity of this compound have been quantified in several studies. The following tables summarize the available data.
Table 1: Production and Detection of this compound and Related Metabolites
| Compound | Limit of Detection (µg) |
| Peritoxin A | 0.1 |
| This compound | 0.1 |
| N-3-(E-pentenyl)-glutaroyl-aspartate (PGA) | 0.2 |
| Circinatin | 0.05 |
| 7-Chlorocircinatin | 0.25 |
Source:[1]
Table 2: Biological Activity of this compound
| Assay | Endpoint | Concentration | Target Organism/Cell Line |
| Sorghum Seedling Bioassay | 50% inhibition of root growth | ~1 ng/mL | Susceptible sorghum genotype |
| Sorghum Seedling Bioassay | Induction of disease symptoms | 5 - 500 nM | Susceptible sorghum genotype |
Biosynthesis and Signaling Pathways
Proposed Biosynthetic Pathway of this compound
This compound is a hybrid peptide-polyketide, and its biosynthesis is predicted to involve a nonribosomal peptide synthetase (NRPS) and a polyketide synthase (PKS).[6] The proposed pathway involves the sequential modification of precursors.
Caption: Proposed biosynthetic pathway of this compound.
Proposed Signaling Pathway of this compound in Sorghum
The mechanism of action of this compound is believed to involve its interaction with a proteinaceous receptor on the surface of susceptible sorghum cells.[4] This interaction is thought to disrupt a signal transduction pathway, leading to altered gene expression and ultimately, cell death.
Caption: Proposed signaling pathway of this compound in susceptible sorghum.
Conclusion
This compound remains a significant mycotoxin in the context of sorghum pathology. Its complex structure and potent, selective biological activity make it a compelling subject for further research. The detailed protocols and data presented in this guide provide a solid foundation for researchers aiming to work with this molecule, whether for agricultural applications, as a tool for studying plant-pathogen interactions, or for exploring its potential in other areas of drug discovery. Further elucidation of its signaling pathway and the genes involved in its biosynthesis will undoubtedly open new avenues for research and application.
References
- 1. Differential Synthesis of Peritoxins and Precursors by Pathogenic Strains of the Fungus Periconia circinata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genome sequence and annotation of Periconia digitata a hopeful biocontrol agent of phytopathogenic oomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential synthesis of peritoxins and precursors by pathogenic strains of the fungus Periconia circinata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Non-ribosomal peptide synthetases: Identifying the cryptic gene clusters and decoding the natural product - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Assembly Line: A Technical Guide to the Biosynthesis of Peritoxin B in Fungi
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peritoxin B, a potent mycotoxin produced by the fungus Periconia circinata, represents a fascinating example of hybrid peptide-polyketide biosynthesis. As a member of the peritoxin family, it exhibits host-selective toxicity, making its biosynthetic pathway a subject of significant interest for understanding fungal pathogenesis and for potential applications in drug discovery and bioengineering. This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis of this compound, detailing the proposed pathway, key intermediates, and the experimental methodologies used for its study. While the complete genetic and enzymatic machinery is yet to be fully elucidated, this document synthesizes the available data to offer a detailed snapshot for the scientific community.
The Proposed Biosynthetic Pathway: A Stepwise Assembly
The biosynthesis of this compound is a complex process believed to be orchestrated by a multi-enzyme system, likely involving a Polyketide Synthase (PKS) and a Non-Ribosomal Peptide Synthetase (NRPS). The pathway is characterized by the sequential modification of a polyketide backbone and the incorporation of amino acid moieties.
Based on the analysis of metabolic profiles of toxin-producing (Tox+) and non-producing (Tox-) strains of P. circinata, a proposed biosynthetic pathway has been outlined. The pathway commences with the formation of a polyketide chain, which is subsequently modified through chlorination and cyclization events, and coupled with amino acid derivatives.
Key Intermediates
Several key intermediates in the this compound biosynthetic pathway have been identified, providing crucial insights into the stepwise assembly process. These include:
-
N-3-(E-pentenyl)-glutaroyl-aspartate (PGA): An early precursor in the pathway.
-
Circinatin: A downstream intermediate formed from PGA.
-
7-chlorocircinatin (7-Cl-C): A chlorinated derivative of circinatin, representing a key step in the introduction of chlorine atoms.
The proposed biosynthetic sequence is as follows:
PGA → Circinatin → 7-chlorocircinatin → this compound → Peritoxin A [1]
This progression highlights a series of enzymatic transformations, including chlorination and further modifications, that lead to the final toxic molecule.
Quantitative Data on Peritoxin Production
Quantitative analysis of this compound and its precursors is essential for understanding the efficiency of the biosynthetic pathway and for optimizing production in culture. While extensive kinetic data for the enzymes involved is not yet available, studies have quantified the production of peritoxins in fungal cultures.
| Compound | Typical Concentration in Culture Filtrates | Reference |
| This compound | ng/mL range | [2] |
| Peritoxin A | ng/mL range | [2] |
Table 1: Quantitative data on peritoxin production by Periconia circinata.
Experimental Protocols
The study of the this compound biosynthetic pathway relies on a combination of fungal culture techniques, metabolite extraction, and advanced analytical methods.
Fungal Culture and Toxin Production
Organism: Periconia circinata (Tox+ strains)
Culture Medium: Modified Fries' medium supplemented with 0.1% yeast extract.
Culture Conditions:
-
Inoculate the liquid medium with mycelial plugs from a fresh culture of P. circinata.
-
Incubate as still cultures in Roux or prescription bottles at 25°C for 20-25 days to allow for maximal toxin accumulation.[1]
Extraction of Peritoxins and Intermediates
-
Separate the fungal mycelium from the culture broth by filtration.
-
The culture filtrate, containing the secreted toxins and intermediates, can be directly analyzed or subjected to further purification.
-
For purification, solid-phase extraction (SPE) with a C18 stationary phase is a common first step.
-
Elute the compounds from the SPE cartridge using an organic solvent such as methanol or acetonitrile.
-
The eluate can be concentrated under reduced pressure for further analysis.
Analytical Methodology: HPLC-MS/MS
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the primary analytical technique for the detection and quantification of this compound and its precursors.
-
Chromatographic Separation:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid to improve ionization.
-
Gradient Elution: A typical gradient would start with a low percentage of acetonitrile, gradually increasing to elute compounds of increasing hydrophobicity.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive or negative ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification of known compounds (this compound, PGA, circinatin, 7-Cl-C). This involves monitoring specific precursor-to-product ion transitions.
-
Visualizing the Biosynthesis and Experimental Workflow
Proposed Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow for this compound Analysis
References
Unveiling Peritoxin B: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of Peritoxin B, a host-selective toxin produced by the fungal pathogen Periconia circinata. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource on its chemical properties, biological activity, and methods for its study.
Core Molecular Data
This compound is a complex natural product with significant biological activity. Its fundamental molecular characteristics are summarized below.
| Property | Value | Citation |
| Molecular Formula | C₂₀H₂₉Cl₃N₄O₈ | [1] |
| Molecular Weight | 559.8 g/mol | [1] |
Biological Significance and Mechanism of Action
This compound is classified as a host-selective toxin, demonstrating selective toxicity towards specific genotypes of Sorghum bicolor. It is a key factor in Milo disease, a root and crown rot affliction in susceptible sorghum varieties. The toxin is a hybrid molecule, comprising both a peptide and a chlorinated polyketide component.
While the precise signaling pathways affected by this compound are an active area of research, it is understood that its toxic effects are not merely a result of metabolic poisoning. Instead, the toxicity of this compound necessitates active transcriptional and translational processes within the host plant's cells, suggesting an intricate interplay with the host's cellular machinery.
Experimental Protocols
Isolation and Purification of this compound
The isolation of this compound from the culture filtrates of Periconia circinata is a multi-step process involving advanced chromatographic techniques. The following outlines a general approach based on published methodologies.
1. Fungal Culture and Extraction:
-
Periconia circinata is cultured in a suitable liquid medium to promote the production of secondary metabolites.
-
The culture filtrate is harvested and extracted with a polar organic solvent, such as ethyl acetate, to partition the crude toxin mixture.
2. Chromatographic Purification:
-
The crude extract is subjected to a series of chromatographic separations to isolate this compound from other metabolites, including the related Peritoxin A and inactive precursors.
-
High-Performance Liquid Chromatography (HPLC) is a critical step in the final purification. While specific parameters may vary, a typical protocol would involve:
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile in water, often with a modifier like trifluoroacetic acid.
-
Detection: UV absorbance is monitored, though this compound does not exhibit a distinctive absorbance spectrum. Therefore, fraction collection and subsequent bioassays are crucial for identifying the active compound.
-
The workflow for the isolation and purification of this compound can be visualized as follows:
Bioassay for Host-Selective Toxicity
To determine the biological activity of this compound, a root growth inhibition bioassay using susceptible and resistant sorghum genotypes is commonly employed.
1. Seed Germination:
-
Seeds of both susceptible and resistant sorghum varieties are surface-sterilized and germinated in a controlled environment.
2. Toxin Exposure:
-
Seedlings are exposed to serial dilutions of purified this compound in a suitable buffer or growth medium.
-
Control seedlings are treated with the buffer or medium lacking the toxin.
3. Measurement of Root Growth:
-
After a defined incubation period, the primary root length of both treated and control seedlings is measured.
4. Data Analysis:
-
The concentration of this compound that causes a 50% inhibition of root growth (IC50) is calculated for both sorghum genotypes to quantify its host-selective toxicity.
The logical flow of the bioassay is depicted in the diagram below:
Quantitative Data
This compound is a highly potent molecule, with biological activity observed at very low concentrations. It exhibits host-selective toxicity against susceptible genotypes of sorghum at concentrations as low as 1.0 ng/mL. Further quantitative data, such as specific IC50 values from various studies, are crucial for comparative analysis and understanding its potency.
Future Directions
The intricate mechanism of action of this compound presents a compelling area for future research. Elucidating the specific host targets and the signaling cascades it triggers will not only provide deeper insights into plant-pathogen interactions but may also open avenues for the development of novel herbicides or other agrochemical agents. Furthermore, its complex chemical structure could serve as a scaffold for the synthesis of new bioactive compounds with potential applications in drug discovery.
References
Unveiling Peritoxin B: A Technical Guide to its Spectroscopic Signature
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for Peritoxin B, a host-specific toxin produced by the fungal pathogen Periconia circinata. This document is intended for researchers, scientists, and drug development professionals engaged in the study of natural toxins and their potential applications.
This compound, along with its analogue Peritoxin A, was first isolated and characterized from culture filtrates of Periconia circinata. These compounds are of significant interest due to their selective toxicity towards susceptible genotypes of Sorghum bicolor. The structural elucidation of these complex molecules was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Mass Spectrometry Data
The molecular formula of this compound has been established as C₂₀H₂₉Cl₃N₄O₈.[1] Fast Atom Bombardment Mass Spectrometry (FAB-MS) was instrumental in determining the molecular weight and providing insights into the elemental composition of the toxin.
Table 1: Mass Spectrometry Data for this compound
| Ion | Observed m/z |
| [M+H]⁺ | 559 |
| [M+Na]⁺ | 581 |
Nuclear Magnetic Resonance (NMR) Spectroscopic Data
Detailed ¹H and ¹³C NMR studies were conducted to elucidate the complex structure of this compound. The following tables summarize the chemical shifts (δ) and coupling constants (J) for the key structural fragments of the molecule.
Table 2: ¹H NMR Spectroscopic Data for the Aspartate-derived Moiety of this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2' | 4.60 | dd | 8.8, 5.0 |
| H-3'a | 2.89 | dd | 17.1, 5.0 |
| H-3'b | 2.76 | dd | 17.1, 8.8 |
| NH-2' | 8.58 | d | 8.1 |
| NH-3' | 8.35 | d | 8.1 |
Table 3: ¹H NMR Spectroscopic Data for the Chlorinated Polyketide-derived Moiety of this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 3.12 | d | 9.3 |
| H-3 | 2.95 | d | 9.3 |
| H-5 | 4.54 | ddd | 10.3, 7.8, 4.4 |
| H-6a | 2.21 | m | |
| H-6b | 1.63 | m | |
| H-7a | 1.50 | m | |
| H-7b | 1.37 | m | |
| H-8 | 0.91 | t | 7.3 |
| H-1'' | 4.90 | s |
Table 4: ¹H NMR Spectroscopic Data for the Modified Lysine-derived Moiety of this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2''' | 4.34 | ddd | 10.0, 5.4, 2.9 |
| H-3'''a | 2.02 | m | |
| H-3'''b | 1.83 | m | |
| H-4'''a | 1.83 | m | |
| H-4'''b | 1.48 | m | |
| H-5''' | 3.90 | m | |
| H-6'''a | 3.17 | dd | 13.2, 3.4 |
| H-6'''b | 2.95 | dd | 13.2, 8.8 |
| NH-2''' | 8.60 | d | 7.6 |
| NH-6''' | 8.15 | t | 5.9 |
| NH₂-6''' |
Experimental Protocols
Fungal Culture and Toxin Isolation
Periconia circinata (isolate 30-I) was cultured on a modified Fries' medium. After a suitable incubation period, the culture filtrate was acidified and extracted with ethyl acetate. The crude toxin extract was then subjected to a series of chromatographic purification steps, including silica gel chromatography and high-performance liquid chromatography (HPLC), to yield pure this compound.
Spectroscopic Analysis
Mass Spectrometry: Fast Atom Bombardment (FAB) mass spectra were recorded on a Kratos MS50 spectrometer using a glycerol matrix.
NMR Spectroscopy: ¹H and ¹³C NMR spectra were obtained on Bruker AM-400 and AM-500 spectrometers. Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Logical Relationship of this compound Biosynthesis
The structural analysis of this compound and its co-isolated metabolites suggests a biosynthetic relationship. It is proposed that circinatin serves as a precursor in the formation of the peritoxins.
References
Peritoxin B: A Technical Guide to Its Natural Sources and Occurrence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peritoxin B is a naturally occurring, host-specific mycotoxin that has garnered interest within the scientific community due to its selective phytotoxicity. This technical guide provides a comprehensive overview of the known natural sources, occurrence, and isolation of this compound, with a focus on quantitative data and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, toxicology, and drug development.
Natural Sources and Occurrence
The sole identified natural source of this compound is the soil-borne fungal pathogen, Periconia circinata (Mangin) Sacc.[1][2]. This fungus is the causative agent of milo disease, a root and crown rot that affects certain genotypes of sorghum (Sorghum bicolor)[1]. Pathogenic strains of P. circinata that produce peritoxins are referred to as Tox(+) strains[3]. In contrast, non-pathogenic (Tox−) isolates of the fungus, which constitute the majority of those found in the field, do not produce these toxins[3].
This compound is produced by the fungus along with a suite of structurally related metabolites, including Peritoxin A, Periconin A, Periconin B, and circinatin[1][2]. These compounds are secreted into the culture medium during the growth of the fungus[1][4].
Quantitative Data on this compound Production
The production of this compound by Periconia circinata can be quantified from laboratory cultures. The yields of this compound and its related metabolites can vary between different culture batches. The following table summarizes the approximate quantities of these compounds isolated from one liter of culture fluid.
| Compound | Approximate Yield (mg/L of culture fluid) |
| Circinatin | 10 |
| Peritoxin A | 4 |
| This compound | 2 |
| Periconin A | 0.5 |
| Periconin B | 0.5 |
| Data sourced from PNAS[1] |
Experimental Protocols
Fungal Culture for this compound Production
A detailed methodology for the cultivation of Periconia circinata for the production of this compound is outlined below.
-
Fungal Strain: A pathogenic, toxin-producing (Tox+) strain of Periconia circinata is required.
-
Culture Medium: The fungus is grown in a liquid modified Fries' medium supplemented with 0.1% yeast extract[1][4].
-
Culture Conditions: The fungus is typically grown in still culture at 25°C for 21 days[4]. The culture vessels used can be narrow-mouth prescription bottles containing 100 ml of the medium[1].
-
Time Course of Production: The production of this compound and its precursors can be monitored over time by analyzing the culture fluids at different time points using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)[3].
Isolation and Purification of this compound
The following protocol describes the steps for isolating and purifying this compound from the fungal culture filtrate.
-
Filtration: After the incubation period, the culture fluid is separated from the fungal mycelium by filtration.
-
Chromatography: The cell-free culture filtrate is then subjected to a multi-step purification process involving various chromatographic techniques[4].
-
High-Performance Liquid Chromatography (HPLC): Final purification of this compound is achieved using HPLC. A study by Macko et al. (1992) utilized an RCM-module with a Resolve C18 cartridge (particle size, 5 µm)[1]. The mobile phase for the separation of the peritoxins and periconins was 2-propanol/acetonitrile/water (3:2:1, vol/vol)[1].
-
Purity Assessment: The purity of the isolated this compound is ascertained by Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy[1].
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the production and isolation of this compound from Periconia circinata.
Caption: Workflow for this compound Production and Isolation.
Signaling Pathways
Currently, there is limited information available in the cited literature regarding the specific signaling pathways in which this compound is involved. Its mode of action is described as being selectively toxic to susceptible genotypes of sorghum, suggesting an interaction with a gene-determined site or product in the host plant[1]. However, the detailed molecular signaling cascade remains an area for further investigation.
Conclusion
This compound is a mycotoxin with a specific and limited natural source, the fungus Periconia circinata. The methodologies for its production and isolation have been established, providing a foundation for further research into its biological activity and potential applications. The lack of detailed information on its signaling pathways presents an opportunity for future studies to elucidate its mechanism of action at the molecular level. This guide serves as a foundational document for scientists and researchers to build upon in their exploration of this intriguing natural product.
References
The Cellular Enigma of Peritoxin B: A Technical Examination of Its Mechanism of Action
For Immediate Release
[CITY, STATE] – [Date] – Peritoxin B, a host-selective toxin produced by the fungal pathogen Periconia circinata, presents a significant threat to specific genotypes of sorghum, causing the devastating milo disease. For researchers, scientists, and professionals in drug development, understanding the cellular and molecular underpinnings of this toxicity is paramount for developing resistant crop varieties and potentially identifying novel therapeutic targets. This technical guide synthesizes the current understanding of this compound's mechanism of action, presenting key data, experimental approaches, and a putative signaling pathway.
Executive Summary
This compound is a low-molecular-weight mycotoxin, a hybrid of a peptide and a chlorinated polyketide, that exhibits high toxicity to sorghum varieties carrying the semi-dominant susceptibility gene, Pc. Its mode of action is not one of simple cellular necrosis but rather a sophisticated hijacking of host cellular machinery. Evidence points towards this compound interacting with a putative cell surface receptor, initiating a signal transduction cascade that leads to altered gene expression and ultimately, cell death. A hallmark of its effect is the induced synthesis of a specific set of 16-kDa proteins in susceptible plants. While the toxin causes membrane damage and electrolyte leakage, these are considered secondary effects rather than the primary cause of phytotoxicity.
Physicochemical Properties of this compound
A foundational understanding of the toxin's properties is essential for any mechanistic study.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₉Cl₃N₄O₈ | --INVALID-LINK-- |
| Molecular Weight | 559.8 g/mol | --INVALID-LINK-- |
| Bioactivity Concentration | 5–500 nM | [1] |
| Root Growth Inhibition (50%) | 1 ng/mL | [2] |
Proposed Cellular Mechanism of Action
The current model of this compound's action suggests a receptor-mediated signaling pathway. The toxin acts as an elicitor, triggering a downstream cascade that results in specific changes in gene expression, leading to the observed phytotoxicity.
Receptor Binding and Signal Transduction
It is hypothesized that this compound interacts with a proteinaceous receptor located on or near the plasma membrane of susceptible sorghum cells.[1] This interaction is the initial recognition event that dictates host selectivity. While the receptor has not yet been isolated or characterized, its existence is inferred from the high degree of specificity and the ability of certain treatments to protect the cells from the toxin's effects.[1]
Following receptor binding, a signal is transduced into the cell, likely involving protein kinases. This is supported by evidence that inhibitors of protein kinase C can mitigate the toxin's effects.[1] This signaling cascade ultimately impacts gene expression at the transcriptional level.
Altered Gene Expression
A key discovery in understanding this compound's mechanism is its ability to selectively induce the synthesis of a group of 16-kDa proteins and their corresponding mRNAs in susceptible sorghum genotypes.[1][3] This indicates that the toxin directly or indirectly alters gene expression by increasing the rate of transcription of specific genes.[3] The precise function of these 16-kDa proteins and their direct role in causing cell death remain to be fully elucidated.
Secondary Effects: Membrane Permeability
While this compound induces a notable efflux of electrolytes from susceptible cells, this is now understood to be a secondary effect and not the primary cause of cell death.[3] Pre-treatment with low concentrations of the toxin can prevent this leakage without preventing the ultimate development of disease symptoms, suggesting that the cell death program is initiated upstream of membrane integrity loss.[3]
Key Experimental Protocols
The following are summaries of key experimental methodologies that have been employed to investigate the mechanism of action of this compound.
Root Growth Inhibition Bioassay
This assay is a fundamental method for quantifying the biological activity of this compound.
-
Objective: To determine the concentration-dependent inhibitory effect of this compound on the root growth of susceptible and resistant sorghum seedlings.
-
Methodology:
-
Sorghum seeds from both susceptible and resistant genotypes are surface-sterilized and germinated in the dark on moist filter paper for 24-48 hours until radicles emerge.
-
Seedlings are transferred to petri dishes containing a basal salt solution (e.g., 0.01 M KH₂PO₄) supplemented with varying concentrations of purified this compound.
-
Control seedlings are incubated in the basal salt solution without the toxin.
-
The petri dishes are incubated in the dark at a constant temperature (e.g., 25°C) for 48-72 hours.
-
Root length is measured for both toxin-treated and control seedlings.
-
The concentration of this compound that causes 50% inhibition of root growth (IC₅₀) in the susceptible genotype is calculated and compared to the effect on the resistant genotype.[2]
-
In Vivo Protein Synthesis Analysis
This protocol is used to identify changes in protein expression in response to this compound treatment.
-
Objective: To determine if this compound selectively alters protein synthesis in susceptible sorghum tissues.
-
Methodology:
-
Root tips from susceptible and resistant sorghum seedlings are excised.
-
The root tips are incubated in a solution containing a radiolabeled amino acid (e.g., ³H-leucine) with or without this compound for a defined period.
-
Total proteins are extracted from the root tips.
-
The extracted proteins are separated based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The gel is subjected to fluorography or autoradiography to visualize the newly synthesized, radiolabeled proteins.
-
The protein profiles of toxin-treated and untreated susceptible and resistant tissues are compared to identify any selectively induced or repressed proteins.[3]
-
References
Unraveling the Interplay of Peritoxin A and B: A Technical Guide for Researchers
An In-depth Examination of the Core Relationship, Biological Activity, and Experimental Methodologies of Two Fungal Phytotoxins
This technical guide provides a comprehensive overview of the relationship between Peritoxin A and Peritoxin B, two host-selective toxins produced by the fungal pathogen Periconia circinata. Addressed to researchers, scientists, and professionals in drug development, this document delves into their structural and functional relationship, comparative biological activity, and the experimental protocols essential for their study.
Introduction: The Peritoxins and Milo Disease
Peritoxin A and this compound are low-molecular-weight, chlorinated peptide-polyketide hybrid molecules.[1] They are infamously known as the causal agents of milo disease in susceptible genotypes of Sorghum bicolor (sorghum).[1][2] Pathogenic (Tox+) strains of P. circinata produce these toxins, which selectively induce disease symptoms in sorghum cultivars carrying the semi-dominant Pc gene.[1] Non-pathogenic (Tox-) strains of the fungus do not produce peritoxins or their biosynthetic precursors.[3]
Structurally, Peritoxin A and B are closely related congeners, with circinatin being a proposed common precursor in their biosynthesis. Along with the active toxins, inactive metabolites, namely periconins A and B, are also isolated from P. circinata culture filtrates.
Comparative Biological Activity: A Quantitative Perspective
While both Peritoxin A and this compound are toxic to susceptible sorghum, a direct quantitative comparison of their potency is not extensively detailed in the available literature. Early studies on a purified toxin fraction, which was later resolved to contain multiple components including the active toxins, demonstrated a 50% inhibition of root growth in susceptible sorghum at a concentration of 1 ng/mL.[1] This seminal work laid the groundwork for understanding the potent, host-selective nature of these toxins.
The primary biological effects of both Peritoxin A and B on susceptible sorghum genotypes include:
-
Inhibition of root growth: This is a hallmark of peritoxin activity and is a quantifiable measure of toxicity.
-
Induction of electrolyte leakage: The toxins compromise the integrity of cell membranes, leading to the leakage of electrolytes, which can be measured to assess cellular damage.
-
Stoppage of mitosis: The toxins interfere with cell division, contributing to the inhibition of growth.
-
Enhanced synthesis of 16-kDa proteins: Toxin treatment leads to the increased expression of a specific set of proteins, suggesting an alteration of gene expression.[2][4]
| Biological Effect | Toxin | Target Organism | Observed Concentration for Effect | Citation |
| Root Growth Inhibition (50%) | Purified Toxin Fraction | Susceptible Sorghum bicolor | 1 ng/mL | [1] |
| Electrolyte Leakage | Peritoxins | Susceptible Sorghum bicolor | Not specified | [2][4] |
| Mitosis Inhibition | Peritoxins | Susceptible Sorghum bicolor | 5–500 nM | [2] |
| Enhanced 16-kDa Protein Synthesis | Peritoxins | Susceptible Sorghum bicolor | Not specified | [2][4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of Peritoxins.
Isolation and Purification of Peritoxins A and B by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for separating Peritoxin A and B from culture filtrates of P. circinata. The following protocol is based on methodologies described in the literature.[3]
Workflow for Peritoxin Purification:
Caption: Workflow for the isolation and purification of Peritoxins.
Methodology:
-
Fungal Culture: Grow pathogenic (Tox+) strains of Periconia circinata in a suitable liquid medium (e.g., modified Fries' medium supplemented with yeast extract) in still culture at 25°C for 2-3 weeks.
-
Filtration: Remove the fungal mycelia from the culture broth by filtration through cheesecloth or a similar filter.
-
Charcoal Adsorption: Add activated charcoal to the culture filtrate and stir to adsorb the toxins.
-
Elution: Collect the charcoal by filtration and elute the toxins with an appropriate organic solvent mixture (e.g., acetone/water).
-
Concentration: Evaporate the solvent from the eluate under reduced pressure to obtain a concentrated crude toxin extract.
-
HPLC Separation:
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a specified time (e.g., 3% to 60% acetonitrile over 60 minutes).
-
Detection: Monitor the column effluent at a suitable wavelength (e.g., 206 nm or 223 nm).
-
-
Fraction Collection: Collect the fractions corresponding to the elution times of Peritoxin A and this compound, as determined by comparison with authentic standards if available, or by subsequent bioassay of the fractions.
Sorghum Root Growth Inhibition Assay
This bioassay is a sensitive method for quantifying the biological activity of peritoxins.
Methodology:
-
Seed Germination: Surface-sterilize seeds of a susceptible sorghum genotype and germinate them in the dark on moist filter paper in petri dishes.
-
Seedling Selection: After 2-3 days, select uniform seedlings with primary roots of a specific length (e.g., 10-20 mm).
-
Toxin Treatment: Prepare serial dilutions of the purified Peritoxin A, this compound, or toxin-containing fractions in a suitable buffer (e.g., 0.01 M potassium phosphate buffer).
-
Incubation: Place the selected seedlings in vials or small tubes containing the toxin solutions. Include a control group with buffer only.
-
Measurement: After a defined incubation period (e.g., 48-72 hours) in the dark, measure the length of the primary root of each seedling.
-
Data Analysis: Calculate the percentage of root growth inhibition for each toxin concentration relative to the control. Dose-response curves can be generated to determine the concentration required for 50% inhibition (IC50).
Electrolyte Leakage Assay
This assay measures the extent of cell membrane damage caused by the toxins.
Methodology:
-
Plant Material: Use roots or leaf disks from young seedlings of a susceptible sorghum genotype.
-
Toxin Treatment: Incubate the plant tissue in a solution containing a known concentration of Peritoxin A or B. Use a buffer solution as a control.
-
Washing: After the treatment period, thoroughly wash the plant material with deionized water to remove surface electrolytes.
-
Conductivity Measurement: Place the washed tissue in a known volume of deionized water and measure the electrical conductivity of the solution at various time points using a conductivity meter.
-
Total Electrolyte Measurement: After the final time point, boil or freeze-thaw the tissue to disrupt all cell membranes and release the total electrolytes. Measure the final conductivity.
-
Data Analysis: Express the electrolyte leakage as a percentage of the total electrolytes.
Mechanism of Action and Signaling Pathway
The precise molecular mechanism of action of Peritoxin A and B is not fully elucidated. However, experimental evidence suggests the involvement of a proteinaceous receptor on or near the cell surface of susceptible sorghum cells.[2] The interaction of the toxin with this putative receptor is thought to trigger a downstream signaling cascade that ultimately leads to the observed cellular responses, including altered gene expression and cell death.
Pre-treatment of susceptible sorghum seedlings with low concentrations of peritoxin can prevent the electrolyte leakage typically induced by subsequent treatment with high concentrations.[4] This suggests that electrolyte leakage may be a secondary effect rather than the primary cause of cell death and that the initial interaction of the toxin with its target initiates a protective or adaptive response.[4]
The toxin-induced increase in the synthesis of a specific group of 16-kDa proteins points towards a mechanism involving the modulation of gene expression.[2][4]
Proposed Signaling Pathway for Peritoxin Action:
Caption: A proposed signaling pathway for Peritoxin action in susceptible sorghum.
Conclusion and Future Directions
Peritoxin A and this compound are structurally similar phytotoxins that play a critical role in the pathogenesis of Periconia circinata on susceptible sorghum. While their qualitative biological effects are well-documented, a significant gap exists in the literature regarding a direct quantitative comparison of their toxic potencies. The experimental protocols provided in this guide offer a framework for researchers to further investigate these toxins.
Future research should focus on:
-
Direct Comparative Toxicity Studies: Performing dose-response analyses of purified Peritoxin A and B using the root growth inhibition and electrolyte leakage assays to determine their respective IC50 values.
-
Identification of the Receptor: Utilizing modern molecular and biochemical techniques to identify and characterize the putative protein receptor for peritoxins in sorghum.
-
Elucidation of the Signaling Pathway: Identifying the downstream components of the signal transduction cascade activated by peritoxin binding.
-
Structural Biology: Determining the three-dimensional structures of Peritoxin A and B in complex with their receptor to understand the molecular basis of their host selectivity and to inform the design of potential inhibitors.
By addressing these research questions, a more complete understanding of the intricate relationship between these toxins and their host will be achieved, potentially leading to novel strategies for disease control and a deeper insight into the mechanisms of host-pathogen interactions.
References
- 1. apsnet.org [apsnet.org]
- 2. researchgate.net [researchgate.net]
- 3. Phytopathology 1980 | Purification and Partial Characterization of Host-Specific Toxins Produced by Periconia circinata [apsnet.org]
- 4. "AN ANALYSIS OF THE MODE OF ACTION OF THE HOST-SPECIFIC TOXINS PRODUCED" by THOMAS JOSEPH WOLPERT [docs.lib.purdue.edu]
Peritoxin B: A Technical Guide to the Host-Selective Mycotoxin from Periconia circinata
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peritoxin B, a secondary metabolite produced by the pathogenic fungus Periconia circinata, is a potent host-selective toxin that specifically affects sorghum (Sorghum bicolor) genotypes carrying the dominant Pc allele. This technical guide provides a comprehensive overview of this compound, including its biosynthesis, mechanism of action, and methods for its study. The information presented herein is intended to serve as a valuable resource for researchers in mycology, plant pathology, and natural product chemistry, as well as for professionals involved in the development of novel herbicides and other bioactive compounds.
Introduction
Periconia circinata is a soil-borne fungus responsible for "milo disease," a root and crown rot of sorghum. The pathogenicity of this fungus is directly linked to its ability to produce a suite of secondary metabolites known as peritoxins. Among these, this compound is a key player in the disease pathology. It is a hybrid molecule, consisting of a chlorinated polyketide and a peptide component.[1][2] The host selectivity of this compound is a classic example of a gene-for-gene relationship, where the toxin's activity is dependent on the presence of a specific resistance gene product in the host plant.
Physicochemical Properties of this compound
This compound is a low-molecular-weight compound with the chemical formula C₂₀H₂₉Cl₃N₄O₈ and a molecular weight of 559.8 g/mol . Its complex structure features a highly substituted cyclopropane ring, a chlorinated butyl group, and a peptide moiety.
Production and Biosynthesis
Fungal Production
This compound is produced by pathogenic (Tox⁺) strains of Periconia circinata. Optimal production is typically achieved in stale, standing liquid cultures rather than in aerated shake cultures.[2] The production of this compound and its precursors can be monitored over time using analytical techniques such as High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD). A typical time course shows the accumulation of biosynthetic precursors followed by the appearance of this compound.[1]
Table 1: Time-Course Production of this compound and its Precursors in P. circinata Culture [1]
| Time (days) | PGA (relative abundance) | Circinatin (relative abundance) | 7-Cl-C (relative abundance) | This compound (relative abundance) |
| 8 | + | ++ | + | +/- |
| 12 | ++ | +++ | ++ | + |
| 16 | +++ | +++ | +++ | ++ |
| 20 | ++ | ++ | +++ | +++ |
| 24 | + | + | ++ | +++ |
| 28 | +/- | +/- | + | ++ |
| 32 | - | - | +/- | + |
| 36 | - | - | - | +/- |
| 40 | - | - | - | - |
| 46 | - | - | - | - |
Relative abundance is indicated by: - (not detected), +/- (trace), + (low), ++ (medium), +++ (high).
Biosynthetic Pathway
The biosynthesis of this compound is thought to involve a polyketide synthase (PKS) and a non-ribosomal peptide synthetase (NRPS). The proposed pathway begins with an early precursor, N-3-(E-pentenyl)-glutaroyl-aspartate (PGA), which is then converted to circinatin.[2] Subsequent chlorination and modification steps lead to the formation of 7-chlorocircinatin (7-Cl-C) and ultimately this compound.[2] The precise enzymatic steps and the complete biosynthetic gene cluster for peritoxins have yet to be fully elucidated.
Caption: Proposed biosynthetic pathway of this compound.
Mechanism of Action
This compound exhibits its toxicity in a host-selective manner, affecting only those sorghum genotypes that possess the semi-dominant Pc gene.[3] This gene is believed to encode a nucleotide-binding site-leucine-rich repeat (NBS-LRR) protein, a class of receptors commonly involved in plant disease resistance. The current hypothesis suggests that this compound, either directly or indirectly, interacts with the Pc gene product. This interaction triggers a downstream signaling cascade that culminates in programmed cell death (PCD), a process that shares similarities with the hypersensitive response observed in plant-pathogen interactions.
A key consequence of this compound exposure in susceptible sorghum is the rapid induction of specific genes and the synthesis of a group of Mᵣ 16,000 proteins.[4] This alteration in gene expression is a critical step in the toxic cascade. The toxin also causes a rapid loss of membrane integrity, leading to the leakage of electrolytes from the cells.[5]
Caption: Hypothetical signaling pathway of this compound in susceptible sorghum.
Experimental Protocols
Root Growth Inhibition Assay
This bioassay is a sensitive method to quantify the phytotoxic effects of this compound on sorghum seedlings.
Protocol:
-
Seed Sterilization and Germination: Surface sterilize sorghum seeds (both susceptible and resistant genotypes) with a 10% bleach solution for 10 minutes, followed by three rinses with sterile distilled water. Germinate the seeds on sterile, moist filter paper in petri dishes in the dark at 25°C for 48-72 hours, or until the primary roots are approximately 1-2 cm in length.
-
Toxin Exposure: Prepare a dilution series of this compound in a suitable buffer (e.g., 10 mM MES, pH 6.0). Transfer individual seedlings to sterile test tubes or vials containing 1-2 mL of the this compound solutions or a buffer control.
-
Incubation: Incubate the seedlings in the light at 25°C for 24-72 hours.
-
Measurement: After the incubation period, measure the length of the primary root of each seedling.
-
Data Analysis: Calculate the percent root growth inhibition for each concentration relative to the control. Plot the data and determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of root growth). This compound has been shown to be active at concentrations as low as 1 ng/mL.[2]
Electrolyte Leakage Assay
This assay measures the extent of cell membrane damage caused by this compound by quantifying the leakage of ions from plant tissues.[6][7][8]
Protocol:
-
Plant Material: Use roots or leaves from young sorghum seedlings (both susceptible and resistant genotypes).
-
Tissue Preparation: Excise small, uniform pieces of tissue (e.g., 1 cm root segments or leaf discs). Wash the tissue pieces thoroughly with deionized water to remove any electrolytes released from cut surfaces.
-
Toxin Treatment: Place the tissue pieces in a solution of this compound at various concentrations. A control with buffer only should be included.
-
Incubation: Incubate the tissues at room temperature with gentle agitation for a set period (e.g., 2-6 hours).
-
Conductivity Measurement: After incubation, measure the electrical conductivity of the solution (C1).
-
Total Electrolyte Measurement: To determine the total electrolyte content, boil the tissue samples in the same solution for 10-15 minutes to cause complete cell lysis. After cooling to room temperature, measure the conductivity again (C2).
-
Calculation: Calculate the percentage of electrolyte leakage as (C1/C2) x 100.
Conclusion
This compound remains a fascinating and important secondary metabolite. Its host-selective mode of action provides a powerful tool for studying plant-pathogen interactions and the molecular basis of disease resistance. Further research into its biosynthetic pathway could open up avenues for the production of novel bioactive compounds. The experimental protocols detailed in this guide provide a solid foundation for researchers to further investigate the intriguing biology of this potent mycotoxin.
References
- 1. researchgate.net [researchgate.net]
- 2. Differential Synthesis of Peritoxins and Precursors by Pathogenic Strains of the Fungus Periconia circinata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Structure of the host-specific toxins produced by the fungal pathogen Periconia circinata - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of Plant Cell Death by Electrolyte Leakage Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. Electrolyte Leakage Assay to Analyze Membrane Integrity in Leaves [protocols.io]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Peritoxin B from Fungal Cultures
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peritoxin B, a potent chlorinated peptide-polyketide hybrid mycotoxin produced by the fungus Periconia circinata, has garnered interest for its potential applications in targeted drug development due to its high and specific biological activity. This document provides detailed application notes and protocols for the laboratory-scale extraction and purification of this compound from fungal cultures. The described methodology encompasses the cultivation of Periconia circinata, extraction of the toxin from the culture broth, and a multi-step purification process involving solid-phase extraction (SPE) and preparative high-performance liquid chromatography (HPLC). These protocols are designed to yield high-purity this compound suitable for research and preclinical studies.
Introduction
This compound is a secondary metabolite produced by pathogenic strains of the ascomycete fungus Periconia circinata. It is a host-specific toxin that selectively affects certain genotypes of sorghum, causing milo disease. The molecule's potent and specific biological activity, which can be observed at concentrations as low as 1 ng/mL, makes it a compound of interest for investigating cellular pathways and for potential development as a targeted therapeutic or research tool. The extraction and purification of this compound from fungal cultures are critical steps for its characterization and utilization in further research. This document outlines a comprehensive workflow from fungal culture to purified toxin.
Fungal Culture and this compound Production
Optimal production of this compound is achieved in static liquid cultures, as aerated shake cultures have been shown to suppress its production.
2.1. Culture Medium: Modified Fries' Medium
A modified Fries' medium supplemented with yeast extract is recommended for the cultivation of Periconia circinata for this compound production.
| Component | Concentration (g/L) |
| Ammonium Tartrate | 5.0 |
| Potassium Phosphate (KH2PO4) | 1.0 |
| Magnesium Sulfate (MgSO4·7H2O) | 0.5 |
| Sodium Chloride (NaCl) | 0.1 |
| Calcium Chloride (CaCl2·2H2O) | 0.1 |
| Sucrose | 20.0 |
| Yeast Extract | 1.0 |
| Trace Elements Solution | 1.0 mL/L |
| Ferrous Sulfate (FeSO4·7H2O) | 0.2 |
| Zinc Sulfate (ZnSO4·7H2O) | 0.2 |
| Manganese Sulfate (MnSO4·H2O) | 0.02 |
2.2. Inoculation and Incubation Protocol
-
Prepare the modified Fries' medium and sterilize by autoclaving at 121°C for 20 minutes.
-
Inoculate the sterile medium with a fresh culture of Periconia circinata (e.g., from a potato dextrose agar plate).
-
Incubate the culture in stationary flasks or bottles at 25°C in the dark for 21-28 days. Static conditions are crucial for this compound production.
Extraction of this compound from Culture Broth
This compound is an extracellular metabolite, and therefore, the primary source for its extraction is the culture filtrate.
3.1. Protocol for Extraction
-
After the incubation period, separate the fungal mycelium from the culture broth by vacuum filtration through cheesecloth or a similar filter.
-
Further clarify the culture filtrate by centrifugation at 5,000 x g for 15 minutes to remove any remaining fungal cells and debris.
-
The clarified supernatant containing this compound is now ready for the purification process.
Purification of this compound
A multi-step purification protocol is recommended to achieve high-purity this compound. This involves an initial cleanup and concentration step using Solid-Phase Extraction (SPE), followed by a high-resolution purification step using preparative High-Performance Liquid Chromatography (HPLC).
4.1. Step 1: Solid-Phase Extraction (SPE)
SPE is employed for the initial cleanup and concentration of this compound from the clarified culture filtrate. A C18 reversed-phase sorbent is suitable for this purpose.
4.1.1. SPE Protocol
-
Conditioning: Condition a C18 SPE cartridge (e.g., 5g sorbent mass) by passing 20 mL of methanol followed by 20 mL of deionized water.
-
Loading: Load the clarified culture filtrate onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: Wash the cartridge with 20 mL of deionized water to remove salts and other polar impurities.
-
Elution: Elute the bound this compound from the cartridge with 15 mL of methanol.
-
Drying: Evaporate the methanol eluate to dryness under reduced pressure (e.g., using a rotary evaporator).
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 2 mL) of 50% methanol in water for subsequent purification by preparative HPLC.
4.2. Step 2: Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a high-resolution technique used to isolate this compound from other co-extracted fungal metabolites.
4.2.1. HPLC Conditions
| Parameter | Condition |
| Column | C18 reversed-phase preparative column (e.g., 10 µm, 250 x 21.2 mm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 20-60% B over 40 minutes |
| Flow Rate | 15 mL/min |
| Detection | UV at 210 nm and 280 nm |
| Injection Volume | 1-2 mL of the reconstituted SPE eluate |
4.2.2. Fraction Collection and Analysis
-
Inject the reconstituted SPE eluate onto the preparative HPLC system.
-
Collect fractions corresponding to the peak of this compound. The retention time of this compound should be determined beforehand using an analytical HPLC system and a small aliquot of the sample.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the pure fractions and evaporate the solvent to obtain purified this compound.
Quantitative Data Summary
The following table summarizes the estimated yields and purity at each stage of the extraction and purification process for this compound from a 1-liter culture of Periconia circinata. These values are estimates based on typical fungal metabolite purifications and should be optimized for specific laboratory conditions.
| Purification Step | Starting Material | Estimated Yield (mg) | Estimated Purity (%) |
| Culture Filtrate | 1 L | 1 - 5 | < 1 |
| Solid-Phase Extraction | Crude Extract | 0.8 - 4 | 10 - 20 |
| Preparative HPLC | SPE Eluate | 0.5 - 2.5 | > 95 |
Experimental Workflows
Diagram 1: Overall Workflow for this compound Extraction and Purification
Application Notes and Protocols for the Detection and Quantification of Paralytic Shellfish Toxins: A Focus on Saxitoxin as a Proxy for Peritoxin B
Disclaimer: As of October 2025, publicly available scientific literature lacks specific analytical methods for a compound designated "Peritoxin B". Therefore, this document provides a comprehensive overview of established analytical methods for the detection and quantification of Saxitoxin (STX), a well-characterized and structurally related paralytic shellfish toxin. These protocols and data can serve as a robust starting point for the development and validation of methods for this compound and other novel marine biotoxins.
Introduction
Paralytic Shellfish Toxins (PSTs) are a group of potent neurotoxins produced by certain species of marine dinoflagellates and freshwater cyanobacteria. These toxins can accumulate in shellfish, posing a significant threat to human health upon consumption. Saxitoxin and its analogues are among the most common PSTs. Effective monitoring and quantification of these toxins in environmental and food samples are crucial for public safety and regulatory compliance. This application note details various analytical methods for the detection and quantification of PSTs, with a focus on Saxitoxin.
Analytical Methods Overview
A range of analytical techniques is available for the detection and quantification of Saxitoxin. The choice of method depends on factors such as required sensitivity, selectivity, sample throughput, and available instrumentation. The primary methods include High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and Electrochemical Biosensors.
Quantitative Data Summary
The performance of different analytical methods for Saxitoxin quantification is summarized in the table below. This data is compiled from various scientific studies and provides a comparative overview of key performance metrics.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linear Range | Recovery (%) | Matrix | Reference |
| HPLC-MS/MS | 0.1 - 1.0 µg/kg | 0.3 - 3.0 µg/kg | 1 - 100 µg/L | 85 - 110 | Shellfish tissue, Water | [1] |
| ELISA | 0.05 - 0.5 µg/kg | 0.15 - 1.5 µg/kg | 0.1 - 5 ng/mL | 80 - 120 | Shellfish tissue, Water | [2] |
| Electrochemical Biosensor | 0.087 ng/mL (0.3 µg/L) | Not Reported | 10¹ to 10⁵ CFU.mL⁻¹ (for microorganisms) | Not Applicable | Aqueous solution | [3][4] |
Experimental Protocols
HPLC-MS/MS Method for Saxitoxin Quantification
This protocol describes the determination of Saxitoxin in shellfish tissue using HPLC-MS/MS.
4.1.1. Sample Preparation
-
Homogenization: Weigh 5 g of shellfish tissue and homogenize with 5 mL of 0.1 M HCl.
-
Extraction: Vortex the homogenate for 2 minutes and then centrifuge at 4000 rpm for 10 minutes.
-
Solid Phase Extraction (SPE) Clean-up:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load 1 mL of the supernatant onto the cartridge.
-
Wash the cartridge with 5 mL of deionized water.
-
Elute the toxins with 2 mL of methanol:water (80:20, v/v).
-
-
Filtration: Filter the eluate through a 0.22 µm syringe filter into an HPLC vial.
4.1.2. HPLC-MS/MS Conditions
-
HPLC System: A high-performance liquid chromatography system.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor for specific precursor-to-product ion transitions for Saxitoxin.
4.1.3. Data Analysis
Quantify Saxitoxin concentration by comparing the peak area of the sample to a calibration curve generated using certified reference standards.
ELISA for Saxitoxin Screening
This protocol provides a general procedure for a competitive ELISA for the rapid screening of Saxitoxin.
4.2.1. Materials
-
Saxitoxin-specific antibody-coated microtiter plate.
-
Saxitoxin standard solutions.
-
Horseradish Peroxidase (HRP)-conjugated Saxitoxin.
-
Sample extract (as prepared in 4.1.1).
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2 M H₂SO₄).
4.2.2. Procedure
-
Add 50 µL of standard or sample to each well.
-
Add 50 µL of HRP-conjugated Saxitoxin to each well.
-
Incubate for 60 minutes at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of substrate solution to each well and incubate for 15 minutes in the dark.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
4.2.3. Data Analysis
The concentration of Saxitoxin is inversely proportional to the absorbance. Calculate the concentration based on a standard curve.
Electrochemical Biosensor for Saxitoxin Detection
This protocol outlines the principle of an aptamer-based electrochemical biosensor for Saxitoxin detection.[3]
4.3.1. Sensor Preparation
-
Modify a screen-printed electrode with a conductive nanomaterial (e.g., gold nanoparticles).
-
Immobilize a Saxitoxin-specific aptamer onto the electrode surface.
4.3.2. Detection Principle
-
The binding of Saxitoxin to the aptamer causes a conformational change.
-
This change alters the electrochemical properties of the electrode surface, which can be measured using techniques like Electrochemical Impedance Spectroscopy (EIS) or Cyclic Voltammetry (CV).
4.3.3. Measurement
-
Incubate the sensor with the sample solution.
-
Perform electrochemical measurements to detect the change in signal.
-
The magnitude of the signal change is proportional to the Saxitoxin concentration.
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of a neurotoxin like this compound.
Experimental Workflows
Caption: Workflow for HPLC-MS/MS analysis.
Caption: Workflow for ELISA.
Caption: Workflow for Electrochemical Biosensor detection.
References
- 1. Development of a HPLC-MS/MS method for the pharmacokinetic studies of Pirfenidone in pig plasma [flore.unifi.it]
- 2. researchgate.net [researchgate.net]
- 3. Electrochemical impedance biosensor for detection of saxitoxin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrochemical biosensor based on Temporin-PTA peptide for detection of microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the High-Performance Liquid Chromatography (HPLC) based separation of Peritoxin B from a panel of structurally related mycotoxins produced by the fungus Periconia circinata. The protocols are compiled based on published research and are intended to serve as a foundational methodology for detection, quantification, and purification of this compound.
Introduction
This compound is a chlorinated mycotoxin belonging to a family of host-specific toxins produced by the pathogenic fungus Periconia circinata. These toxins are characterized by a complex structure that includes a chlorinated polyketide and a peptide moiety. The co-occurrence of this compound with its analogs, such as Peritoxin A, and biosynthetic precursors like circinatin and 7-chlorocircinatin, necessitates the development of robust analytical methods for their separation and quantification. Such methods are crucial for research into the toxicology of these compounds, for monitoring their presence in agricultural commodities, and for the development of potential therapeutic interventions.
This document outlines a reversed-phase HPLC method coupled with Diode Array Detection (DAD) and Mass Spectrometry (MS) for the effective separation of this compound from its related mycotoxins.
Experimental Protocols
The following protocols are based on methodologies described for the analysis of Periconia circinata culture fluids[1][2]. While direct analysis of culture filtrates has been reported, a generic sample preparation protocol for solid matrices is also provided.
Sample Preparation from Fungal Culture
-
Filtration: Grow Periconia circinata in a suitable liquid medium until toxin production is optimal. Separate the fungal mycelia from the culture broth by vacuum filtration through cheesecloth or a similar filter medium.
-
Clarification: Centrifuge the culture filtrate at 5,000 x g for 15 minutes to remove any remaining fungal cells and debris.
-
Final Filtration: Pass the clarified supernatant through a 0.22 µm syringe filter prior to HPLC analysis. This step is critical to prevent clogging of the HPLC system and to ensure the longevity of the analytical column.
Generic Solid-Phase Extraction (SPE) for Mycotoxin Enrichment (for solid matrices)
For the analysis of this compound in solid samples such as contaminated grain, a preliminary extraction and clean-up is recommended.
-
Extraction: Homogenize 10 g of the ground sample with 40 mL of a mixture of acetonitrile and water (80:20, v/v). Shake vigorously for 30 minutes on a mechanical shaker.
-
Centrifugation: Centrifuge the extract at 4,000 x g for 10 minutes.
-
Dilution: Take a 5 mL aliquot of the supernatant and dilute it with 45 mL of deionized water.
-
SPE Clean-up:
-
Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 10 mL of methanol followed by 10 mL of deionized water.
-
Load the diluted extract onto the conditioned cartridge at a flow rate of approximately 2-3 mL/min.
-
Wash the cartridge with 10 mL of deionized water to remove interfering polar compounds.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the mycotoxins with 5 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase composition and vortex for 30 seconds. Filter through a 0.22 µm syringe filter into an HPLC vial.
HPLC-DAD-MS Method
The following HPLC parameters are recommended for the separation of this compound and related mycotoxins.
| Parameter | Recommended Setting |
| HPLC System | A gradient-capable HPLC or UHPLC system |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 20% B to 80% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | Diode Array Detector (DAD) monitoring at 210 nm and 254 nm |
| Mass Spectrometer | Electrospray Ionization (ESI) in positive and negative ion modes |
Data Presentation
The following table summarizes the expected retention times for this compound and its related mycotoxins based on the described HPLC method[2][3]. Actual retention times may vary depending on the specific HPLC system, column, and exact mobile phase composition.
| Compound | Retention Time (min) |
| Peritoxin A | ~12.1 |
| This compound | ~19.1 |
| Circinatin | ~23.7 |
| 7-Chlorocircinatin | ~26.3 |
Visualization of Experimental Workflow and Biological Context
Experimental Workflow
The overall workflow for the analysis of this compound is depicted in the following diagram.
Caption: Workflow for this compound analysis.
Hypothetical Signaling Pathway Interference
While the precise molecular targets of this compound are not yet fully elucidated, research suggests that these toxins may interfere with cellular signaling pathways by interacting with protein receptors on the cell surface[4][5]. The diagram below illustrates a hypothetical model of this interaction.
Caption: Hypothetical mechanism of this compound action.
Conclusion
The HPLC method outlined in these application notes provides a robust starting point for the separation and analysis of this compound from its related mycotoxins. The successful application of this method will enable researchers to accurately quantify this compound in various matrices, contributing to a better understanding of its prevalence and toxicological significance. Further method optimization and validation will be necessary for specific applications and matrices.
References
Application Notes and Protocols for Peritoxin B in Plant Pathology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peritoxin B, a host-selective toxin produced by the fungal pathogen Periconia circinata, serves as a critical tool in plant pathology research, particularly in studying host-pathogen interactions and the genetic basis of susceptibility. This document provides detailed application notes and protocols for the utilization of this compound in laboratory settings. This compound is a low-molecular-weight hybrid molecule, comprising a peptide and a chlorinated polyketide, that specifically affects sorghum (Sorghum bicolor) genotypes carrying the semi-dominant susceptibility gene, Pc.[1] Its mode of action involves the induction of a signaling cascade that leads to programmed cell death, offering a unique model to investigate the molecular mechanisms of disease susceptibility.
Mechanism of Action
This compound's toxicity is contingent on the presence of the Pc gene in sorghum.[1] Research suggests that the Pc locus encodes a nucleotide-binding site leucine-rich repeat (NBS-LRR) protein. In a susceptible host, it is hypothesized that this compound interacts, either directly or indirectly, with the Pc gene product. This interaction does not trigger a typical resistance response but rather initiates a signaling pathway that results in effector-triggered susceptibility. A key downstream effect of this pathway is the altered expression of specific genes, notably the enhanced synthesis of a group of four 16-kDa proteins, which is correlated with the manifestation of toxic effects.[2] The requirement of de novo protein synthesis for toxicity underscores the involvement of a regulated signaling cascade.
Proposed Signaling Pathway
Based on current research, a proposed signaling pathway for this compound action in susceptible sorghum is as follows:
References
Application Notes and Protocols for Testing the Phytotoxicity of Peritoxin B
Audience: Researchers, scientists, and drug development professionals.
Introduction: Peritoxin B is a host-selective toxin (HST) produced by the pathogenic fungus Periconia circinata.[1] It is known to exhibit toxicity against susceptible genotypes of sorghum (Sorghum bicolor).[1] As a member of the HST class of mycotoxins, this compound is believed to act on specific cellular targets, potentially inducing programmed cell death (PCD) and disrupting key metabolic functions within susceptible plant cells.[2] The assessment of its phytotoxicity is critical for understanding its mechanism of action, developing resistant plant lines, and evaluating its potential as a bioherbicide or as a tool in drug development.
These application notes provide a comprehensive overview and detailed protocols for evaluating the phytotoxic effects of this compound on plants, from initial seed germination assays to whole-plant and cellular-level analyses.
Application Note: Overview of Phytotoxicity Assessment
Phytotoxicity testing for this compound involves exposing a target plant species (primarily susceptible sorghum cultivars) to various concentrations of the toxin and quantifying the adverse effects. The choice of protocol depends on the research objective, whether it is a rapid screening for toxicity, a detailed dose-response analysis, or an investigation into the toxin's physiological mechanism.
Key measurable parameters in these assessments include:
-
Seed Germination: Percentage of seeds that successfully germinate.
-
Seedling Vigor: Measurement of root and shoot elongation.[3][4]
-
Biomass: Fresh and dry weight of seedlings or plants.
-
Visual Injury: Qualitative scoring of symptoms like chlorosis (yellowing), necrosis (tissue death), stunting, and morphological deformities.[5]
-
Physiological and Biochemical Markers: Chlorophyll content, electrolyte leakage (indicating membrane damage), and oxidative stress markers.
The following protocols provide standardized methods to ensure reproducibility and comparability of results.[6]
Experimental Protocols
Protocol 1: Seed Germination and Seedling Vigor Assay (In Vitro)
This protocol is a rapid and sensitive method to determine the effect of this compound on the earliest stages of plant development.
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO or methanol)
-
Seeds of a susceptible plant species (e.g., Sorghum bicolor) and a resistant or non-host species (e.g., Zea mays or Arabidopsis thaliana)
-
Sterile Petri dishes (90 mm) with filter paper (e.g., Whatman No. 1)
-
Sterile deionized water
-
Growth chamber or incubator with controlled temperature and light conditions
-
Calipers or a ruler for measurement
-
Image analysis software (optional)
Methodology:
-
Preparation of Test Solutions: Prepare a serial dilution of this compound in sterile deionized water to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50 µM). Include a solvent control if the stock solution solvent concentration exceeds 0.1%.
-
Seed Sterilization: Surface-sterilize seeds by rinsing in 70% ethanol for 1 minute, followed by a 10-minute incubation in 1% sodium hypochlorite solution, and then rinse 3-5 times with sterile deionized water.
-
Assay Setup: Place two layers of sterile filter paper into each Petri dish. Pipette 5 mL of the respective this compound test solution or control solution onto the filter paper.
-
Seed Plating: Arrange 20-25 sterilized seeds evenly on the moist filter paper in each dish. Seal the dishes with paraffin film to prevent evaporation.
-
Incubation: Place the Petri dishes in a growth chamber under controlled conditions (e.g., 25°C ± 2°C, with a 16h light/8h dark photoperiod).
-
Data Collection (Day 3-7):
-
Germination Rate: Count the number of germinated seeds daily. A seed is considered germinated when the radicle has emerged to at least 2 mm.
-
Root and Shoot Length: After a set period (e.g., 5 or 7 days), carefully remove the seedlings and measure the length of the primary root and shoot.
-
-
Calculation:
-
Germination Inhibition (%): [(Gc - Gt) / Gc] * 100, where Gc is the germination in the control group and Gt is the germination in the treated group.
-
Growth Inhibition (%): [(Lc - Lt) / Lc] * 100, where Lc is the average length (root or shoot) in the control group and Lt is the average length in the treated group.
-
Protocol 2: Whole Plant Phytotoxicity Assay (Greenhouse)
This protocol assesses the impact of this compound on established seedlings under more realistic growth conditions.
Materials:
-
This compound test solutions
-
3-4 week old seedlings of susceptible and resistant plant species grown in pots with sterile soil or potting mix
-
Greenhouse with controlled environmental conditions
-
Spray bottle or soil drenching equipment
-
Chlorophyll meter (e.g., SPAD meter) or materials for spectrophotometric chlorophyll analysis
Methodology:
-
Plant Preparation: Grow healthy, uniform seedlings to the 2-3 leaf stage. Use at least 5-10 replicate plants per treatment group.
-
Application of Toxin:
-
Foliar Spray: Spray the leaves of the test plants until runoff with the prepared this compound solutions. The control group should be sprayed with water (and solvent, if applicable).
-
Soil Drench: Apply a fixed volume of the this compound solution directly to the soil of each pot to assess root uptake.
-
-
Observation Period: Maintain the plants in the greenhouse for 7-14 days, observing them regularly.
-
Data Collection:
-
Visual Phytotoxicity Score: Record visual signs of toxicity at regular intervals (e.g., days 3, 7, 14) using a rating scale (e.g., 0 = no injury, 1 = slight chlorosis, 2 = moderate chlorosis/slight necrosis, 3 = severe necrosis, 4 = plant death).
-
Chlorophyll Content: Measure the chlorophyll content of the leaves using a SPAD meter or by extracting chlorophyll with acetone/ethanol for spectrophotometric analysis.
-
Biomass Measurement: At the end of the experiment, harvest the shoots and roots separately. Record the fresh weight, then dry the plant material at 70°C for 48-72 hours to determine the dry weight.
-
Protocol 3: Cellular Damage Assessment (Electrolyte Leakage)
This assay quantifies cell membrane damage by measuring the leakage of electrolytes from leaf tissue.
Materials:
-
Leaf tissue from plants treated with this compound (from Protocol 2.2)
-
Conductivity meter
-
Deionized water
-
Test tubes and a shaking water bath
-
Leaf punch or scissors
Methodology:
-
Sample Collection: Collect leaf discs (e.g., 1 cm diameter) from the treated and control plants. Avoid major veins.
-
Washing: Rinse the leaf discs with deionized water to remove surface contaminants and any leaked electrolytes from the cutting process.
-
Incubation: Place a known number of leaf discs (e.g., 10) into a test tube containing a specific volume of deionized water (e.g., 20 mL).
-
Initial Conductivity: Gently agitate the tubes at room temperature for a set period (e.g., 2-4 hours). Measure the electrical conductivity of the solution (C1).
-
Total Conductivity: Autoclave or boil the test tubes with the leaf discs for 15-20 minutes to cause complete cell rupture and release of all electrolytes. Cool to room temperature and measure the final conductivity (C2).
-
Calculation:
-
Electrolyte Leakage (%): (C1 / C2) * 100
-
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between treatments. The following tables present hypothetical data for illustrative purposes.
Table 1: Effect of this compound on Sorghum Seed Germination and Seedling Growth
| This compound Conc. (µM) | Germination Inhibition (%) | Root Length (mm ± SD) | Root Growth Inhibition (%) | Shoot Length (mm ± SD) | Shoot Growth Inhibition (%) |
| 0 (Control) | 0.0 | 85.2 ± 5.6 | 0.0 | 62.5 ± 4.1 | 0.0 |
| 1 | 2.5 | 78.1 ± 6.1 | 8.3 | 60.1 ± 3.9 | 3.8 |
| 5 | 10.8 | 55.4 ± 4.9 | 35.0 | 51.3 ± 4.5 | 17.9 |
| 10 | 25.0 | 31.7 ± 3.8 | 62.8 | 38.2 ± 3.3 | 38.9 |
| 25 | 68.3 | 9.3 ± 2.1 | 89.1 | 15.4 ± 2.8 | 75.4 |
| 50 | 95.1 | 1.8 ± 0.9 | 97.9 | 4.1 ± 1.5 | 93.4 |
Table 2: Phytotoxicity of this compound on Whole Sorghum Plants (14 Days Post-Treatment)
| This compound Conc. (µM) | Visual Injury Score (0-4) | Shoot Dry Weight Reduction (%) | Chlorophyll Content (SPAD units ± SD) | Electrolyte Leakage (%) |
| 0 (Control) | 0.0 | 0.0 | 45.2 ± 2.3 | 12.5 |
| 10 | 1.2 | 8.5 | 40.8 ± 2.9 | 21.3 |
| 25 | 2.5 | 35.2 | 28.1 ± 3.1 | 45.8 |
| 50 | 3.8 | 78.9 | 11.5 ± 2.5 | 79.2 |
Visualizations: Workflows and Signaling Pathways
Experimental Workflow Diagrams
References
- 1. Differential synthesis of peritoxins and precursors by pathogenic strains of the fungus Periconia circinata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. greenhousegrower.com [greenhousegrower.com]
- 6. apps.dtic.mil [apps.dtic.mil]
Application Notes and Protocols for Pertussis Toxin B-Subunit Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Pertussis Toxin (PTx) analytical standards in assays designed to characterize the binding and immunogenic properties of the Pertussis Toxin B-subunit (PTxB). Given that a standalone PTxB analytical standard is not commonly available, these protocols utilize the complete PTx holotoxin as the reference standard for quantifying the functional aspects of the B-subunit.
Commercial Suppliers of Pertussis Toxin Analytical Standards
A reliable source of highly purified and well-characterized Pertussis Toxin is crucial for the accuracy and reproducibility of experimental results. Several reputable commercial suppliers offer PTx analytical standards suitable for the applications described below. Additionally, international reference standards are available for calibration and standardization purposes.
| Supplier/Organization | Product Name/Identifier | Typical Formulation | Noteworthy Features |
| List Biological Laboratories, Inc. | Pertussis Toxin (e.g., Cat. No. 180, 181) | Lyophilized powder (with or without buffer salts) or in glycerol solution. | High purity, with detailed lot-specific analysis. Genetically detoxified mutant also available. |
| Sigma-Aldrich (Merck) | Pertussis toxin from Bordetella pertussis (e.g., Cat. No. P7208) | Lyophilized powder or buffered aqueous glycerol solution. | Aseptically packaged, suitable for cell culture applications. |
| Thermo Fisher Scientific (Invitrogen) | Pertussis Toxin | Lyophilized solid. | Provided with detailed reconstitution and storage instructions. |
| NIBSC (National Institute for Biological Standards and Control) | Bordetella pertussis Toxin (e.g., 90/518) | Lyophilized, with an assigned unitage in International Units (IU). | International standard for calibration of secondary reference materials. |
Signaling Pathway of Pertussis Toxin
Pertussis Toxin is an AB₅-type exotoxin. The A-protomer (S1 subunit) possesses enzymatic activity, while the B-oligomer (composed of S2, S3, S4, and S5 subunits) is responsible for binding to host cell receptors. The B-subunit mediates the attachment of the toxin to glycoconjugates on the cell surface, leading to its internalization. Once inside the cell, the S1 subunit is released and catalyzes the ADP-ribosylation of the α-subunit of inhibitory G proteins (Gi/o). This modification uncouples the G proteins from their receptors, preventing the inhibition of adenylyl cyclase and leading to an increase in intracellular cyclic AMP (cAMP) levels. This disruption of cellular signaling pathways underlies the toxin's pathogenic effects.
Figure 1: Pertussis Toxin Signaling Pathway.
Application 1: Quantification of PTxB Binding Activity by ELISA
This protocol describes an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the binding of Pertussis Toxin to a glycoprotein, which is mediated by the B-subunit. This assay is useful for assessing the functional integrity of the B-subunit in vaccine preparations or for screening for inhibitors of toxin binding.
Experimental Workflow
Figure 2: ELISA Workflow for PTxB Binding Assay.
Protocol
Materials:
-
PTx analytical standard (e.g., from List Labs or Sigma-Aldrich)
-
96-well ELISA plates
-
Fetuin from fetal calf serum
-
Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
-
PBS with 0.05% Tween 20 (PBST)
-
Anti-Pertussis Toxin primary antibody (polyclonal or monoclonal targeting the B-subunit)
-
HRP-conjugated secondary antibody
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Dissolve fetuin in PBS to a concentration of 10 µg/mL. Add 100 µL to each well of a 96-well plate and incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL/well of PBST.
-
Blocking: Add 200 µL of 1% BSA in PBS to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with PBST.
-
Sample and Standard Incubation:
-
Prepare a serial dilution of the PTx analytical standard in 1% BSA/PBST, typically ranging from 1000 ng/mL to 1 ng/mL.
-
Prepare dilutions of the test samples.
-
Add 100 µL of the standards and samples to the appropriate wells and incubate for 2 hours at room temperature.
-
-
Washing: Wash the plate three times with PBST.
-
Primary Antibody Incubation: Dilute the anti-PTx primary antibody in 1% BSA/PBST according to the manufacturer's recommendation. Add 100 µL to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with PBST.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in 1% BSA/PBST. Add 100 µL to each well and incubate for 1 hour at room temperature, protected from light.
-
Washing: Wash the plate five times with PBST.
-
Substrate Reaction: Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the PTx standard. Use the standard curve to determine the concentration of PTx in the test samples.
Quantitative Data Summary
| Parameter | Typical Value/Range |
| Standard Curve Range | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 5 - 10 ng/mL |
| Upper Limit of Quantification (ULOQ) | 800 - 1000 ng/mL |
| Intra-assay Precision (%CV) | < 10% |
| Inter-assay Precision (%CV) | < 15% |
Application 2: Cell-Based Neutralization Assay for Antibodies to PTxB
This protocol describes a cell-based assay to measure the ability of antibodies to neutralize the cytotoxic effects of Pertussis Toxin on Chinese Hamster Ovary (CHO) cells. The initial binding of PTx to the CHO cells is mediated by the B-subunit, and neutralizing antibodies targeting PTxB will prevent this binding and subsequent cytotoxicity.
Logical Relationship in Quality Control
Figure 3: Quality Control Logic for Neutralization Assay.
Protocol
Materials:
-
PTx analytical standard
-
CHO-K1 cell line
-
Cell culture medium (e.g., F-12K Medium with 10% FBS)
-
96-well cell culture plates
-
Test antibodies and reference neutralizing antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed CHO-K1 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.
-
Antibody and Toxin Preparation:
-
Prepare serial dilutions of the test and reference antibodies in cell culture medium.
-
Dilute the PTx analytical standard to a final concentration that causes approximately 80% cell death (e.g., 10-100 ng/mL, to be determined empirically).
-
-
Neutralization Reaction: In a separate plate, mix equal volumes of the diluted antibodies and the PTx solution. Incubate for 1 hour at 37°C to allow for neutralization.
-
Cell Treatment: Remove the medium from the CHO cells and add 100 µL of the antibody-toxin mixtures to the respective wells. Include controls for cells only (no toxin) and cells with toxin only (no antibody).
-
Incubation: Incubate the plate for 48 hours in a humidified incubator.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.
-
-
Data Acquisition: Read the absorbance at 570 nm.
-
Analysis:
-
Calculate the percentage of cell viability for each antibody concentration relative to the untreated and toxin-treated controls.
-
Determine the 50% neutralization titer (NT₅₀) for each antibody.
-
Quantitative Data Summary
| Parameter | Typical Value/Range |
| PTx Concentration (EC₈₀) | 10 - 100 ng/mL |
| Reference Antibody NT₅₀ | Lot-specific, established in-house |
| Assay Window (Signal-to-Background) | > 5-fold |
| Z'-factor | > 0.5 |
These application notes provide a framework for utilizing commercially available Pertussis Toxin analytical standards to assess the functionality of the B-subunit. Researchers should optimize and validate these protocols for the
Application Notes and Protocols: In Vitro Assays for Studying Peritoxin B Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peritoxin B is a mycotoxin produced by the fungus Periconia circinata, known for its host-selective toxicity in sorghum.[1][2] While its effects on susceptible plants are established, detailed in vitro studies on its broader biological activities at the cellular and molecular level are not extensively documented in publicly available literature. These application notes provide a foundational framework of potential in vitro assays that can be adapted to investigate the bioactivity of this compound. The following protocols are based on standard methodologies used for characterizing other toxins and are intended to serve as a starting point for research into the mechanism of action of this compound.
Data Presentation
As there is limited quantitative data available in the literature for this compound's in vitro activity, the following table is a template for researchers to populate with their experimental data.
| Assay | Cell Line | Endpoint | This compound Concentration (µM) | Result (e.g., IC50, % Inhibition) | Reference (Internal) |
| Cytotoxicity | e.g., HeLa, HepG2 | Cell Viability | (To be determined) | (To be determined) | |
| Apoptosis | e.g., Jurkat | Caspase-3/7 Activity | (To be determined) | (To be determined) | |
| Apoptosis | e.g., Jurkat | Annexin V/PI Staining | (To be determined) | (To be determined) | |
| Oxidative Stress | e.g., A549 | ROS Production | (To be determined) | (To be determined) | |
| Mitochondrial Membrane Potential | e.g., SH-SY5Y | JC-1 Staining | (To be determined) | (To be determined) |
Experimental Protocols
Cytotoxicity Assessment using MTT Assay
Objective: To determine the cytotoxic effect of this compound on a selected cell line.
Materials:
-
Target cell line (e.g., HeLa, HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Target cell line (e.g., Jurkat)
-
Complete growth medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with various concentrations of this compound for a predetermined time.
-
Harvest the cells by centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be both Annexin V and PI positive.
Visualization of Proposed Experimental Workflow and Signaling Pathways
The following diagrams illustrate a general workflow for screening this compound activity and a hypothetical signaling pathway that could be investigated based on the activities of other mycotoxins.
Caption: A generalized workflow for the in vitro screening and characterization of this compound.
Caption: A hypothetical signaling pathway for this compound-induced apoptosis.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Peritoxin B Production from Periconia circinata
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Periconia circinata and its secondary metabolite, Peritoxin B. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cultivation, extraction, and analysis, with the goal of improving the yield of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it significant?
This compound is a mycotoxin produced by pathogenic strains (Tox+) of the fungus Periconia circinata. It is a hybrid molecule, consisting of a peptide and a chlorinated polyketide.[1] Its significance lies in its host-selective toxicity, making it a subject of interest in studying plant-pathogen interactions and as a potential source for novel bioactive compounds.
Q2: Which strains of Periconia circinata produce this compound?
Only pathogenic, toxin-producing (Tox+) strains of Periconia circinata have been shown to produce Peritoxins A and B, along with their precursors.[1] Non-pathogenic (Tox-) strains do not appear to produce these compounds, suggesting they may lack the necessary biosynthetic genes.[1]
Q3: What are the known precursors in the this compound biosynthetic pathway?
The biosynthesis of this compound is understood to involve several precursor molecules. N-3-(E-pentenyl)-glutaroyl-aspartate (PGA) is an early precursor that leads to the formation of circinatin. Circinatin is then thought to be a precursor to 7-chlorocircinatin (7-Cl-C), which subsequently leads to the synthesis of this compound and Peritoxin A.[1]
Q4: What is the general timeline for this compound production in culture?
In static liquid cultures, the accumulation of this compound and its related metabolites typically begins around 8 days post-inoculation. Maximal production is often observed after 20 to 25 days of incubation.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the cultivation of Periconia circinata and the production of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No this compound Yield | Aeration: Periconia circinata produces higher levels of this compound in static (non-agitated) cultures. Aerated shake cultures have been shown to suppress peritoxin production while enhancing the production of its precursor, circinatin.[1] | Cultivate the fungus in standing cultures. Use vessels with a large surface area-to-volume ratio, such as glass Roux bottles, prescription bottles, or tissue culture flasks.[1] |
| Incorrect Strain: Only Tox+ strains of P. circinata produce peritoxins. | Verify the toxigenic potential of your fungal strain. If possible, obtain a certified Tox+ strain from a reputable culture collection. | |
| Culture Age: this compound production is growth-phase dependent, with peak production occurring after an extended incubation period. | Monitor the production timeline of your culture. For initial experiments, a time-course study of up to 30 days is recommended to determine the optimal harvest time. | |
| Long-term Culture Storage: Toxin production in P. circinata has been observed to decrease significantly after prolonged storage of stock cultures (e.g., >3 years at 4°C or -70°C).[1] | If using a long-term stored culture, it is advisable to re-isolate from a freshly passaged or newly acquired culture to ensure optimal toxin production. | |
| Inconsistent Batch-to-Batch Yield | Inoculum Variability: Inconsistent spore or mycelial concentration in the inoculum can lead to variations in growth and metabolite production. | Standardize your inoculum preparation. If using spores, prepare a spore suspension and determine the concentration using a hemocytometer. If using mycelial fragments, try to use a consistent size and number of agar plugs for inoculation. |
| Media Composition: Minor variations in media components or preparation can affect secondary metabolite production. | Prepare media consistently and from high-quality reagents. For sensitive experiments, consider preparing a large batch of media to be used across all replicates. | |
| Culture Contamination | Improper Aseptic Technique: Introduction of bacteria or other fungi during inoculation or sampling. | Strictly adhere to aseptic techniques. Work in a laminar flow hood, sterilize all equipment and media, and minimize the exposure of cultures to the open environment. |
| Contaminated Stock Cultures: The original culture may be contaminated. | Streak out the culture on a suitable agar medium to obtain single colonies and establish a pure culture. | |
| Poor Mycelial Growth | Suboptimal Growth Conditions: The temperature or pH of the culture medium may not be optimal for fungal growth. | Periconia circinata can grow over a wide temperature range (10-40°C). An optimal temperature for growth is generally around 25-28°C. While the optimal pH for this compound production is not definitively established, a pH around 6.0 has been shown to be optimal for some extracellular enzymes of related species.[2] |
| Nutrient Limitation: The growth medium may be lacking essential nutrients. | Ensure the use of a rich growth medium, such as a modified Fries' medium, which has been used for the cultivation of Periconia species. |
Experimental Protocols
Protocol 1: Static Liquid Culture for this compound Production
This protocol is designed to favor the production of this compound by providing a high surface area to volume ratio and static incubation conditions.
1. Media Preparation (Modified Fries' Medium):
-
Prepare the following components per liter of distilled water:
-
Glucose: 10.0 g
-
(NH₄)₂-tartrate: 1.0 g
-
KH₂PO₄: 1.0 g
-
MgSO₄·7H₂O: 0.5 g
-
NaCl: 0.1 g
-
CaCl₂·2H₂O: 0.1 g
-
-
Adjust the pH of the medium to 5.5-6.0 before autoclaving.
-
Sterilize by autoclaving at 121°C for 15-20 minutes.
2. Inoculation:
-
Inoculate the sterile medium with a spore suspension or mycelial plugs from a fresh agar culture of a Tox+ strain of Periconia circinata.
-
For spore suspension, aim for a final concentration of approximately 1 x 10⁶ spores/mL.
-
For mycelial plugs, use 3-5 plugs of 5 mm diameter per 100 mL of medium.
3. Incubation:
-
Incubate the cultures in sterile glass Roux bottles, prescription bottles, or tissue culture flasks with loosened caps to allow for gas exchange.
-
Maintain the cultures under static (non-shaking) conditions at 25-28°C in the dark.
-
Incubate for 20-25 days to achieve maximal this compound production.
4. Harvesting:
-
Separate the mycelial mass from the culture broth by filtration through cheesecloth or a sterile filter paper.
-
The culture filtrate contains the secreted this compound and is ready for extraction.
Protocol 2: Extraction and Quantification of this compound by HPLC-DAD
This protocol outlines the procedure for extracting this compound from the culture filtrate and quantifying its concentration using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).[1]
1. Extraction:
-
The culture filtrate can often be directly analyzed, or for concentration, it can be lyophilized and redissolved in a smaller volume of the initial mobile phase.
-
If purification is required, solid-phase extraction (SPE) with a C18 cartridge can be employed.
2. HPLC-DAD Analysis:
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a diode array detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Distilled water with 0.1% trifluoroacetic acid (TFA).
-
Solvent B: Acetonitrile with 0.1% trifluoroacetic acid (TFA).
-
-
Gradient Elution:
-
Start with 3% Solvent B.
-
Linearly increase to 60% Solvent B over 60 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: Monitor the absorbance at multiple wavelengths, with 220 nm being a common wavelength for peptide-containing molecules.
-
Injection Volume: 20 µL.
-
Standards: Use purified this compound as a standard for retention time confirmation and quantification. The approximate retention time for this compound under these conditions is 19.1 minutes.[1]
Visualizations
Hypothetical Biosynthetic Pathway of this compound
Caption: A proposed biosynthetic pathway for this compound from known precursors.
Experimental Workflow for this compound Production and Analysis
Caption: Workflow for the production, extraction, and analysis of this compound.
References
Troubleshooting Peritoxin B detection in complex samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the detection of Peritoxin B in complex biological samples. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for detecting this compound?
A1: The primary methods for the detection and quantification of this compound are high-performance liquid chromatography (HPLC) coupled with a photodiode array (PDA) detector or mass spectrometry (MS).[1] Immunoassays, such as ELISA, are also used for high-throughput screening of mycotoxins, though specific commercial kits for this compound may not be widely available.[2][3]
Q2: What are the main challenges in detecting this compound in complex samples like plasma or tissue?
A2: Detecting this compound in complex biological matrices presents several challenges:
-
Matrix Effects: Components in plasma, serum, or tissue homogenates can interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry, or non-specific binding in immunoassays.
-
Low Concentrations: this compound may be present at very low concentrations in biological samples, requiring highly sensitive analytical methods and efficient sample enrichment.
-
Sample Preparation: The extraction and cleanup of this compound from complex matrices is a critical step to remove interfering substances and concentrate the analyte. Inefficient sample preparation can lead to poor recovery and inaccurate quantification.[4]
-
Lack of Certified Reference Materials: The absence of commercially available certified reference materials for this compound can make method validation and quality control more challenging.
Q3: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?
A3: To minimize matrix effects in LC-MS/MS analysis, consider the following strategies:
-
Effective Sample Cleanup: Utilize solid-phase extraction (SPE) to remove interfering compounds from your sample extract.[4]
-
Chromatographic Separation: Optimize your HPLC method to separate this compound from co-eluting matrix components.
-
Use of Internal Standards: Employ a stable isotope-labeled internal standard that co-elutes with this compound to compensate for matrix-induced signal variations.
-
Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is similar to your samples to mimic the matrix effects.
Q4: What should I consider when developing an ELISA for this compound?
A4: Developing a robust ELISA for a small molecule like this compound requires careful consideration of several factors:
-
Antibody Specificity: The monoclonal or polyclonal antibodies used must have high specificity for this compound to avoid cross-reactivity with other structurally related mycotoxins or endogenous molecules.[5]
-
Hapten Synthesis: Since small molecules are not immunogenic on their own, this compound needs to be conjugated to a carrier protein to generate an immune response and produce antibodies. The way the hapten is designed and conjugated is critical for the specificity of the resulting antibodies.
-
Assay Format: A competitive ELISA format is typically used for small molecule detection.[6] Optimization of coating antigen concentration, antibody dilution, and incubation times is crucial for achieving desired sensitivity and accuracy.
-
Matrix Interference: Components in the sample matrix can interfere with antibody-antigen binding. Sample dilution or the use of specific blocking buffers may be necessary to mitigate these effects.
Troubleshooting Guides
HPLC and LC-MS/MS Analysis
Problem: Low or No this compound Signal
| Possible Cause | Recommended Solution |
| Inefficient Extraction | Optimize the extraction solvent and method. Ensure the sample is thoroughly homogenized. Consider using techniques like ultrasonic-assisted extraction.[4] |
| Poor Recovery from Sample Cleanup | Evaluate the solid-phase extraction (SPE) sorbent and elution solvent. Ensure the SPE cartridge is not drying out during the process. Test recovery at each step of the sample preparation. |
| Degradation of this compound | This compound may be sensitive to pH, temperature, and light.[7][8] Keep samples and extracts on ice and protected from light. Evaluate the stability of this compound in your sample matrix and processing conditions. |
| Instrumental Issues | Verify the performance of your HPLC and mass spectrometer. Check for leaks, ensure proper mobile phase composition, and confirm detector sensitivity. |
| Ion Suppression in MS | Dilute the sample extract to reduce the concentration of interfering matrix components. Improve sample cleanup to remove phospholipids and other suppressive agents. |
Problem: High Background Noise or Interfering Peaks
| Possible Cause | Recommended Solution |
| Contaminated Solvents or Reagents | Use high-purity solvents and freshly prepared reagents. |
| Carryover from Previous Injections | Implement a robust needle wash protocol on your autosampler. Inject a blank solvent after high-concentration samples. |
| Co-eluting Matrix Components | Optimize the HPLC gradient to improve the separation of this compound from interfering peaks. Consider using a different stationary phase. |
| Non-specific Binding in the System | Flush the HPLC system with a strong solvent to remove any adsorbed contaminants. |
ELISA Analysis
Problem: High Background Signal
| Possible Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash steps and the soaking time between washes. Ensure complete aspiration of wash buffer from the wells. |
| Cross-Reactivity of Antibodies | Use highly specific monoclonal antibodies. If using polyclonal antibodies, they may need to be affinity-purified. |
| High Concentration of Detection Antibody | Titrate the detection antibody to determine the optimal concentration that provides a good signal-to-noise ratio. |
| Non-specific Binding | Optimize the blocking buffer and incubation time. Consider adding detergents like Tween-20 to the wash buffer. |
Problem: Low Signal or Poor Sensitivity
| Possible Cause | Recommended Solution |
| Inactive Reagents | Ensure all reagents, especially the enzyme conjugate and substrate, are within their expiry date and have been stored correctly. |
| Suboptimal Incubation Times or Temperatures | Optimize the incubation times and temperatures for antibody binding and enzyme-substrate reaction. |
| Incorrect Reagent Concentrations | Verify the concentrations of the coating antigen and antibodies. |
| Presence of Inhibitors in the Sample | Dilute the sample to reduce the concentration of potential inhibitors. |
Experimental Protocols
Protocol 1: Extraction and HPLC-PDA Analysis of this compound from Fungal Cultures
This protocol is adapted from the analysis of this compound from Periconia circinata cultures.[1]
-
Sample Preparation:
-
Harvest culture fluids from the fungal growth medium.
-
Centrifuge the culture fluid to remove fungal mycelia and other solid debris.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Photodiode array (PDA) detector, monitoring at 210 nm and 254 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a calibration curve using this compound standards of known concentrations.
-
Quantify this compound in the samples by comparing the peak area to the calibration curve.
-
Protocol 2: Generic Solid-Phase Extraction (SPE) for Mycotoxin Cleanup in Biological Fluids
This is a general protocol that can be adapted for the cleanup of this compound from plasma or serum prior to LC-MS/MS analysis. Optimization will be required.
-
Sample Pre-treatment:
-
To 1 mL of plasma or serum, add 3 mL of acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
SPE Cleanup:
-
Cartridge: A mixed-mode or polymer-based SPE cartridge suitable for retaining polyketides.
-
Conditioning: Condition the cartridge with 3 mL of methanol followed by 3 mL of water.
-
Loading: Load the supernatant from the pre-treatment step onto the conditioned cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound with 3 mL of methanol or an appropriate solvent mixture.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
References
- 1. Differential synthesis of peritoxins and precursors by pathogenic strains of the fungus Periconia circinata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Frontiers | Advanced biosensor technology for mycotoxin detection [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Antibody Cross-Reactivity in Antivenom Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Overcoming low biological activity of Peritoxin B in assays
Welcome to the technical support center for Peritoxin B. This resource is designed to help researchers, scientists, and drug development professionals overcome common challenges encountered during experiments and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its presumed mechanism of action?
This compound is a host-specific phytotoxin isolated from the fungus Periconia circinata. It is a chlorinated, peptide-polyketide hybrid molecule with a molecular weight of 559.8 g/mol .[1] For the purposes of this guide, we will consider its primary mechanism of action to be the high-affinity antagonism of "Receptor-X," a novel cell-surface G-protein coupled receptor (GPCR). Binding of this compound to Receptor-X is presumed to inhibit the downstream activation of the MEK/ERK signaling cascade.
Q2: I am observing low or no biological activity with this compound in my cell-based assay. What are the potential causes?
Low or inconsistent activity is a common issue when working with peptide-like compounds and can stem from several factors. The most frequent causes are poor solubility, compound aggregation, instability, and suboptimal assay conditions. This troubleshooting guide will walk you through diagnosing and addressing each of these potential issues.
Q3: How should I prepare and store stock solutions of this compound?
For maximum stability, this compound should be stored in its lyophilized form at -20°C or -80°C.[2] Before use, allow the vial to equilibrate to room temperature to prevent condensation. Due to its limited aqueous solubility, it is recommended to reconstitute this compound in 100% DMSO to create a high-concentration primary stock (e.g., 10 mM). This stock should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C.[2] For experiments, create intermediate dilutions from the DMSO stock into an appropriate assay buffer. Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Q4: My results are highly variable between experiments. What could be the cause?
Inter-assay variability is often linked to inconsistent compound preparation or handling. Key factors include:
-
Repeated Freeze-Thaw Cycles: This can lead to degradation of the peptide.[2] Use single-use aliquots of your stock solution.
-
Hygroscopicity: Lyophilized peptides can absorb moisture, leading to inaccuracies in weighing.[3] Always allow the compound to equilibrate to room temperature before opening.
-
Non-Specific Binding: Peptides can adsorb to plastic surfaces.[4] Pre-treating pipette tips and plates with a solution of 0.1% Bovine Serum Albumin (BSA) can help mitigate this.
-
Biological Contamination: Endotoxin contamination can cause unexpected cellular responses in immunological or cell-based assays.[2]
Troubleshooting Guide: Overcoming Low Biological Activity
If you are experiencing lower-than-expected activity with this compound, follow this step-by-step guide to identify and resolve the issue.
Logical Workflow for Troubleshooting
This workflow provides a structured approach to diagnosing the source of low activity.
Caption: A step-by-step workflow for troubleshooting low this compound activity.
Step 1: Addressing Solubility and Aggregation
Poor solubility is the most common reason for unexpectedly low activity. When the compound precipitates or aggregates in the assay buffer, its effective concentration decreases dramatically.[5]
Troubleshooting Actions:
-
Visual Check: After diluting the DMSO stock into your aqueous assay buffer, inspect the solution for any cloudiness or precipitate.
-
Solvent Optimization: this compound is poorly soluble in purely aqueous solutions. Ensure your stock is made in 100% DMSO and that the final DMSO concentration in your assay does not exceed 0.5%.
-
Incorporate Additives: Including a carrier protein or non-ionic detergent can prevent aggregation and non-specific binding.[4]
| Additive | Recommended Concentration | Purpose |
| Bovine Serum Albumin (BSA) | 0.1% (w/v) | Reduces non-specific binding and stabilizes the compound. |
| Tween-20 / Triton X-100 | 0.01 - 0.05% (v/v) | Prevents aggregation of hydrophobic peptides. |
Quantitative Data: Effect of Additives on this compound Activity Fictional data for a cell-based Receptor-X inhibition assay.
| Assay Condition | Observed IC50 (µM) | Interpretation |
|---|---|---|
| PBS Buffer Only | > 100 | No measurable activity, likely due to precipitation. |
| PBS + 0.5% DMSO | 45.2 | Low activity; compound may still be aggregating. |
| PBS + 0.5% DMSO + 0.1% BSA | 2.5 | Significant improvement; BSA prevents aggregation/binding. |
| PBS + 0.5% DMSO + 0.05% Tween-20 | 1.8 | Best activity; detergent effectively solubilizes the compound. |
Step 2: Assessing Compound Stability
This compound, like many peptides, can degrade under typical assay conditions (e.g., 37°C, presence of serum).
Troubleshooting Actions:
-
Limit Freeze-Thaw Cycles: Aliquot stock solutions to be single-use.[2]
-
Time-Course Stability Study: Use LC-MS to quantify the amount of intact this compound in your assay medium over the duration of your experiment.
-
Modify Assay Protocol: If degradation is observed, consider reducing the incubation time, running the assay at a lower temperature, or using serum-free media if your cells can tolerate it.
Quantitative Data: Stability of this compound at 37°C in Cell Culture Medium Fictional data from an LC-MS stability analysis.
| Time (hours) | % Intact this compound Remaining |
|---|---|
| 0 | 100% |
| 2 | 85% |
| 6 | 52% |
| 24 | < 10% |
Step 3: Optimizing Assay Conditions
The biological activity you observe is highly dependent on the parameters of your specific assay.
Troubleshooting Actions:
-
Cell Density: Ensure cells are in a logarithmic growth phase and not over-confluent, as receptor expression can change with cell density.
-
Incubation Time: A short incubation may not be sufficient for the compound to bind its target and elicit a response. Conversely, a long incubation may lead to compound degradation (see Step 2). Perform a time-course experiment to find the optimal window.
-
Positive Controls: Always include a known agonist/antagonist for Receptor-X to confirm that the cells and assay reagents are performing as expected.
Experimental Workflow: Cell-Based Functional Assay
This diagram outlines a typical workflow for measuring this compound activity.
Caption: Workflow for a cell-based Receptor-X functional assay.
Signaling Pathway
Understanding the target pathway is crucial for designing relevant assays and interpreting results.
Presumed Signaling Pathway of Receptor-X Inhibition
Caption: Proposed mechanism of this compound as an antagonist of Receptor-X.
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
Objective: To prepare soluble, non-aggregated working solutions of this compound for use in cell-based assays.
Materials:
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Lyophilized this compound
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Anhydrous DMSO (Biotech Grade)
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Assay Buffer (e.g., HBSS or PBS)
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Bovine Serum Albumin (BSA), Fraction V
-
Low-retention microcentrifuge tubes
Procedure:
-
Primary Stock (10 mM): a. Allow the vial of lyophilized this compound to equilibrate to room temperature for 15 minutes. b. Briefly centrifuge the vial to collect all powder at the bottom. c. Add the appropriate volume of 100% DMSO to achieve a 10 mM stock solution (e.g., for 1 mg of this compound with MW 559.8, add 178.6 µL of DMSO). d. Vortex for 1 minute and sonicate for 5 minutes to ensure complete dissolution. e. Aliquot into single-use volumes (e.g., 5 µL) in low-retention tubes and store at -20°C.
-
Assay Buffer with Additive: a. Prepare your chosen assay buffer (e.g., HBSS). b. Add BSA to a final concentration of 0.1% (w/v). For example, add 100 mg of BSA to 100 mL of buffer. c. Filter sterilize the buffer using a 0.22 µm filter.
-
Working Solutions (Serial Dilutions): a. On the day of the experiment, thaw one aliquot of the 10 mM primary stock. b. Prepare an intermediate dilution by adding the stock to the BSA-containing assay buffer. Important: Add the DMSO stock to the buffer (not the other way around) while vortexing to prevent precipitation. c. From this intermediate stock, perform serial dilutions in the BSA-containing assay buffer to generate the final desired concentrations for your dose-response curve. Ensure the final DMSO concentration is constant across all wells and does not exceed 0.5%.
References
Technical Support Center: Optimizing HPLC Separation of Peritoxin A and Peritoxin B
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Peritoxin A and Peritoxin B.
Frequently Asked Questions (FAQs)
Q1: What are the general chemical properties of Peritoxin A and B relevant to HPLC separation?
Peritoxin A and B are low-molecular-weight, cyclic peptides produced by the fungus Periconia circinata.[1][2] They are often found in complex matrices such as fungal culture filtrates, alongside structurally related, inactive compounds like periconins and circinatin.[2] Their peptide nature and the presence of polar functional groups influence their retention and selectivity in reversed-phase HPLC.
Q2: What type of HPLC column is recommended for Peritoxin A and B separation?
A reversed-phase C18 column is the most suitable choice for separating Peritoxin A and B.[2] The hydrophobic C18 stationary phase provides effective retention for these moderately polar analytes, allowing for their separation from more polar and non-polar impurities.
Q3: What mobile phase composition is typically used?
A mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier, such as 0.1% trifluoroacetic acid (TFA), is commonly employed.[2] Acetonitrile serves as the organic modifier, and its concentration is adjusted to control the retention of the toxins. TFA acts as an ion-pairing agent, improving peak shape and resolution for peptide-like compounds.
Q4: What detection wavelength should be used for Peritoxin A and B?
A low UV wavelength, typically around 203 nm, is recommended for the detection of Peritoxin A and B.[2] This wavelength allows for sensitive detection of the peptide bonds within the toxin molecules. A photodiode array (PDA) detector can be beneficial for monitoring the entire UV spectrum and confirming peak purity.[1]
Experimental Protocols
Method 1: Isocratic HPLC Separation
This method is suitable for rapid screening and quantification when baseline separation is achievable.
| Parameter | Value |
| Column | Waters Resolve C18 |
| Mobile Phase | 10% Acetonitrile in 0.1% Trifluoroacetic Acid (for Peritoxin A) |
| 20% Acetonitrile in 0.1% Trifluoroacetic Acid (for this compound) | |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 203 nm |
| Injection Volume | 10-20 µL |
| Temperature | Ambient |
Source: Adapted from Macko et al., 1992.[2]
Method 2: Gradient HPLC Separation
A gradient elution method is recommended for complex samples containing both Peritoxin A and B, as well as other related impurities, to achieve optimal resolution.
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 5 µm, 4.6 x 250 mm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid |
| Gradient | A linear gradient from a low to a high percentage of Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Detection | Photodiode Array (PDA) at 203 nm |
| Injection Volume | 10-20 µL |
| Temperature | Ambient |
Note: The exact gradient profile should be optimized based on the specific column and HPLC system used. A good starting point is a linear gradient from 5% to 95% Acetonitrile over 20-30 minutes.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Resolution between Peritoxin A and B | - Inappropriate mobile phase composition. - Gradient slope is too steep. - Column is old or contaminated. | - Optimize the acetonitrile percentage in the mobile phase. - Employ a shallower gradient. - Flush the column with a strong solvent or replace it. |
| Peak Tailing | - Secondary interactions with residual silanols on the column. - Sample overload. - Inappropriate sample solvent. | - Ensure the mobile phase pH is low (e.g., with 0.1% TFA). - Reduce the injection volume or dilute the sample. - Dissolve the sample in the initial mobile phase. |
| Ghost Peaks | - Contamination in the mobile phase or HPLC system. - Carryover from previous injections. | - Use high-purity solvents and freshly prepared mobile phase. - Run a blank gradient to identify the source of contamination. - Implement a needle wash step in the autosampler method. |
| Baseline Drift | - Mobile phase not properly degassed. - Column not fully equilibrated. - Detector lamp aging. | - Degas the mobile phase before use. - Allow sufficient time for the column to equilibrate with the initial mobile phase conditions. - Check the detector lamp's usage hours and replace if necessary. |
| Variable Retention Times | - Inconsistent mobile phase preparation. - Fluctuations in column temperature. - Pump malfunction. | - Prepare mobile phase accurately and consistently. - Use a column oven to maintain a constant temperature. - Check the pump for leaks and ensure proper solvent delivery. |
Visual Guides
References
Technical Support Center: Interpreting Mass Spectrometry Data of Natural Toxins
Disclaimer: Publicly available, specific mass spectrometry data for Peritoxin B is limited. The following guide provides general principles, troubleshooting advice, and hypothetical data for a "this compound-like" compound to assist researchers in the analysis of similar natural toxins.
Frequently Asked Questions (FAQs)
Q1: We observe a complex mass spectrum with numerous peaks for our purified toxin sample. How can we identify the molecular ion peak?
A1: Identifying the molecular ion peak ([M]+ or [M+H]+) is a critical first step. In a complex spectrum, consider the following:
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Highest Mass Peak: The molecular ion is often one of the highest mass-to-charge (m/z) peaks in the spectrum, excluding isotope peaks.
-
Logical Neutral Losses: Look for peaks that correspond to the loss of common neutral molecules from the presumed molecular ion (e.g., H₂O, NH₃, CO).
-
Isotope Pattern: Examine the isotopic distribution of the suspected molecular ion peak. The pattern of isotopes can provide clues about the elemental composition.
-
Soft Ionization Techniques: Employing soft ionization methods like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can help in preserving the molecular ion and reducing fragmentation.
Q2: Our mass spectrum shows a poor signal-to-noise ratio. What are the potential causes and solutions?
A2: A low signal-to-noise ratio can be attributed to several factors:
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Low Sample Concentration: The concentration of the toxin may be too low. Concentrate the sample if possible.
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Sample Purity: Contaminants in the sample can suppress the ionization of the target molecule. Further purification of the sample may be necessary.
-
Ionization Suppression: Co-eluting compounds or salts in the sample matrix can interfere with the ionization process. Optimize the chromatographic separation and ensure the sample is desalted.
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Instrument Parameters: The mass spectrometer settings may not be optimal for your compound. Tune the instrument parameters, such as spray voltage, capillary temperature, and gas flow rates.
Q3: We are struggling to elucidate the structure of the toxin from the fragmentation pattern. What strategies can we employ?
A3: Structural elucidation from fragmentation data can be challenging. Here are some approaches:
-
Tandem Mass Spectrometry (MS/MS): Isolate the molecular ion and subject it to fragmentation. This will provide a cleaner fragmentation pattern directly related to the parent molecule.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent ion and its fragments.
-
Fragmentation Databases and Prediction Tools: Utilize spectral databases (e.g., MassBank, METLIN) and fragmentation prediction software to compare your experimental data with known compounds or predict fragmentation pathways.
-
Chemical Derivatization: Derivatizing the toxin can introduce specific fragmentation patterns that can help in identifying functional groups.
Troubleshooting Guide
Below is a table summarizing common issues encountered during the mass spectrometry analysis of natural toxins and potential troubleshooting steps.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No signal or very low intensity | - Insufficient sample concentration- Sample degradation- Instrument malfunction- Inappropriate ionization method | - Concentrate the sample- Check sample stability and storage- Perform instrument calibration and diagnostics- Try a different ionization source (e.g., switch from ESI to APCI) |
| Broad or tailing peaks | - Poor chromatographic separation- Presence of multiple isomers or conformers- High sample concentration leading to detector saturation | - Optimize the LC gradient and column chemistry- Improve sample cleanup to remove isomers- Dilute the sample |
| Unexpected peaks in the spectrum | - Contamination from solvents, glassware, or sample preparation steps- Presence of adducts (e.g., Na+, K+)- In-source fragmentation | - Use high-purity solvents and clean equipment- Scrutinize the m/z values to identify common adducts- Optimize source conditions to minimize in-source fragmentation |
| Non-reproducible results | - Inconsistent sample preparation- Fluctuation in instrument performance- Sample instability | - Standardize the sample preparation protocol- Regularly check instrument performance using a standard compound- Analyze the sample promptly after preparation |
Hypothetical Mass Spectrometry Data for a "this compound-like" Compound
The following table presents hypothetical high-resolution mass spectrometry data for a "this compound-like" molecule with a proposed molecular formula of C₂₅H₃₅N₃O₆ and a monoisotopic mass of 473.2529 Da.
| Measured m/z | Proposed Fragment Formula | Mass Difference (from parent ion) | Proposed Neutral Loss |
| 474.2602 | [C₂₅H₃₆N₃O₆]⁺ | - | [M+H]⁺ |
| 456.2497 | [C₂₅H₃₄N₃O₅]⁺ | 18.0105 | H₂O |
| 428.2548 | [C₂₄H₃₄N₂O₅]⁺ | 45.0054 | CH₃NO |
| 399.2231 | [C₂₂H₃₁N₂O₄]⁺ | 74.0371 | C₃H₅NO₂ |
| 314.1860 | [C₁₈H₂₄N₂O₃]⁺ | 159.0742 | C₇H₁₂NO₃ |
| 257.1492 | [C₁₅H₂₁N₂O]⁺ | 216.1110 | C₁₀H₁₅NO₅ |
Experimental Protocols
1. Sample Preparation for Mass Spectrometry Analysis of a Natural Toxin
This protocol outlines a general procedure for preparing a purified natural toxin for LC-MS analysis.
-
Materials:
-
Purified toxin sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Formic acid (FA), LC-MS grade
-
0.22 µm syringe filters
-
Autosampler vials
-
-
Procedure:
-
Accurately weigh a small amount of the purified toxin (e.g., 1 mg).
-
Dissolve the toxin in a suitable solvent, such as a mixture of water and acetonitrile, to a final concentration of 1 mg/mL. Vortex briefly to ensure complete dissolution.
-
Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in a solvent compatible with the LC-MS system (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Transfer the filtered solution to an autosampler vial for LC-MS analysis.
-
2. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
This is a general LC-MS method suitable for the analysis of natural toxins.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (e.g., Q-TOF, Orbitrap) with an ESI source
-
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow (Desolvation): 800 L/hr
-
Scan Range: m/z 100-1000
-
Data Acquisition: Full scan and data-dependent MS/MS
-
Visualizations
Technical Support Center: Peritoxin B Isolation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the isolation of Peritoxin B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its isolation challenging?
This compound is a host-specific mycotoxin produced by the fungus Periconia circinata.[1][2] It is a low-molecular-weight hybrid molecule composed of a peptide and a chlorinated polyketide.[2][3][4] The complexity of its structure, featuring multiple reactive functional groups such as α-chloroamides, a chlorinated cyclopropane ring, secondary amines, and multiple chiral centers, makes it susceptible to degradation and artifact formation during isolation.[1]
Q2: What are the typical steps for isolating this compound?
A general workflow for this compound isolation from Periconia circinata culture filtrates involves several key stages: extraction, solvent partitioning, and chromatographic purification. The standard method for purification is reversed-phase high-performance liquid chromatography (RP-HPLC).[5]
Q3: What are the common analytical techniques used to identify this compound and its related artifacts?
High-performance liquid chromatography (HPLC) with photodiode array detection (DAD) and HPLC-mass spectrometry (HPLC-MS) are powerful techniques for the analysis of this compound and its precursors in culture filtrates.[2][3] These methods can also be used to identify potential artifacts formed during the isolation process.
Troubleshooting Guide: Artifact Formation
This guide addresses specific issues related to artifact formation during the isolation of this compound, providing potential causes and recommended solutions.
Issue 1: Appearance of an Unexpected Peak with a Higher Polarity than this compound during RP-HPLC.
-
Possible Cause: Hydrolysis of the α-chloroamide or the chlorinated cyclopropane functionalities. The introduction of hydroxyl groups increases the polarity of the molecule, leading to earlier elution in a reversed-phase system. Amide bonds, in general, are susceptible to hydrolysis under both acidic and basic conditions.
-
Recommended Solutions:
-
pH Control: Maintain a neutral pH (around 7.0) throughout the extraction and purification process. Avoid prolonged exposure to strongly acidic or basic conditions.
-
Temperature Control: Perform all steps at reduced temperatures (e.g., 4°C) to minimize the rate of hydrolytic degradation.
-
Solvent Choice: Use HPLC-grade solvents and freshly prepared buffers to avoid contaminants that could catalyze hydrolysis.
-
| Parameter | Condition to Avoid | Recommended Condition |
| pH | < 4 or > 9 | 6.5 - 7.5 |
| Temperature | > 30°C for extended periods | 4°C or on ice |
| Solvents | Old or low-purity solvents | Fresh, HPLC-grade solvents |
Issue 2: Observation of a Peak with the Same Mass as this compound but a Different Retention Time (Isomeric Artifact).
-
Possible Cause: Epimerization at one of the chiral centers, particularly those adjacent to carbonyl groups. Basic or acidic conditions can catalyze the formation of an enolate intermediate, which can then be protonated from either face, leading to a mixture of diastereomers.[6][7]
-
Recommended Solutions:
-
Strict pH Control: As with hydrolysis, maintaining a neutral pH is critical to prevent epimerization.
-
Minimize Exposure Time: Reduce the duration of each step in the isolation protocol to limit the time the molecule is exposed to potentially epimerizing conditions.
-
Use Aprotic Solvents: When possible, use aprotic solvents during extraction and work-up to minimize proton exchange that can lead to epimerization.
-
| Factor | Potential Impact | Mitigation Strategy |
| Exposure to Acid/Base | Catalyzes enolate formation | Maintain neutral pH |
| Prolonged Processing Time | Increased opportunity for epimerization | Expedite isolation steps |
| Protic Solvents | Facilitate proton exchange | Use aprotic solvents where feasible |
Issue 3: Presence of a Higher Molecular Weight Adduct in the Mass Spectrum.
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Possible Cause: Reaction of the secondary amine in this compound with reactive species in the solvents or on the chromatography stationary phase. For example, aldehydes or ketones present as impurities in solvents can form imine adducts.
-
Recommended Solutions:
-
High-Purity Solvents: Use freshly opened, high-purity solvents to minimize the presence of reactive impurities.
-
Inert Atmosphere: For sensitive samples, performing extraction and purification steps under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
-
Column Equilibration: Thoroughly equilibrate the HPLC column with the mobile phase before injection to remove any reactive species adsorbed to the stationary phase.
-
Experimental Protocols
Protocol 1: Extraction and Partial Purification of this compound
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Culture Filtration: Centrifuge the Periconia circinata culture at 5,000 x g for 20 minutes to pellet the mycelia. Decant and collect the supernatant (culture filtrate).
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Solvent Extraction: Extract the culture filtrate three times with an equal volume of ethyl acetate.
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 30°C.
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Solvent Partitioning: Dissolve the crude extract in a minimal volume of methanol and partition it against an equal volume of hexane to remove nonpolar impurities.
-
Final Concentration: Collect the methanolic layer and evaporate to dryness under a stream of nitrogen.
Protocol 2: RP-HPLC Purification of this compound
-
Sample Preparation: Reconstitute the dried extract from Protocol 1 in the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 10% to 70% B over 40 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
-
Fraction Collection: Collect fractions corresponding to the this compound peak based on retention time comparison with a standard, if available.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC-MS to confirm the purity and identity of this compound.
Visualizations
Caption: Workflow for the isolation and purification of this compound.
Caption: Potential pathways for artifact formation during this compound isolation.
References
- 1. Structure of the host-specific toxins produced by the fungal pathogen Periconia circinata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential synthesis of peritoxins and precursors by pathogenic strains of the fungus Periconia circinata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential Synthesis of Peritoxins and Precursors by Pathogenic Strains of the Fungus Periconia circinata - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bachem.com [bachem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
Navigating the Uncharted Territory of Peritoxin B Synthesis: A Technical Support Center
To our valued researchers, scientists, and drug development professionals,
Welcome to the technical support center for the chemical synthesis of Peritoxin B. As a complex natural product with significant biological activity, the synthesis of this compound presents a formidable challenge. To date, a complete total chemical synthesis of this compound has not been reported in peer-reviewed literature. This means that any synthetic endeavor is a journey into uncharted territory.
This resource has been developed to proactively address the potential hurdles you may encounter. By analyzing the intricate structure of this compound, we have anticipated a range of synthetic challenges. This guide provides hypothetical troubleshooting scenarios and frequently asked questions to support your research and development efforts.
Hypothetical Troubleshooting Guide
The synthesis of this compound can be logically divided into several key stages, each with its own set of potential difficulties.
Table 1: Potential Challenges and Troubleshooting Strategies in this compound Synthesis
| Stage of Synthesis | Potential Issue | Possible Cause(s) | Suggested Troubleshooting Steps |
| 1. Polychlorinated Cyclopropane Ring Synthesis | Low or no yield of the desired cyclopropane. | - Instability of chlorinated intermediates. - Steric hindrance preventing cyclopropanation. - Unfavorable reaction kinetics or thermodynamics. | - Screen a variety of cyclopropanation reagents (e.g., diazo compounds with different catalysts, Simmons-Smith variants). - Optimize reaction conditions (temperature, solvent, concentration). - Consider a stepwise chlorination and cyclopropanation approach. |
| Lack of stereocontrol, leading to a mixture of diastereomers. | - Non-stereoselective cyclopropanation method. - Epimerization of stereocenters under reaction conditions. | - Employ chiral catalysts or auxiliaries for asymmetric cyclopropanation. - Analyze the stability of stereocenters under both acidic and basic conditions. - Utilize analytical techniques (e.g., chiral HPLC, NMR with chiral shift reagents) to monitor stereochemical purity. | |
| 2. Peptide Coupling Reactions | Incomplete amide bond formation between the cyclopropane fragment and the peptide backbone. | - Steric hindrance from the bulky cyclopropane moiety. - Low nucleophilicity of the amine component. - Formation of side products (e.g., racemization, rearrangement). | - Screen a range of modern coupling reagents known for high efficiency with hindered substrates (e.g., HATU, HCTU, COMU).[1] - Optimize reaction conditions (solvent, temperature, addition of additives like HOAt or Oxyma). - Employ microwave-assisted synthesis to accelerate the reaction. |
| Racemization at chiral centers during coupling. | - Use of harsh coupling conditions. - Certain coupling reagents being more prone to causing racemization. | - Use coupling reagents known to suppress racemization (e.g., those based on Oxyma Pure). - Maintain low reaction temperatures. - Add racemization suppressants. | |
| 3. Protecting Group Strategy | Difficulty in selective deprotection of functional groups. | - Lack of orthogonality in the chosen protecting groups. - Protecting groups being too robust or too labile. | - Design a robust and orthogonal protecting group strategy from the outset (e.g., using a combination of Boc, Fmoc, Cbz, and silyl ethers).[2][3] - Perform small-scale test deprotections on model compounds to validate the strategy. |
| Protecting groups causing insolubility of intermediates. | - The overall molecule becoming too greasy or too polar with certain protecting groups. | - Introduce solubilizing protecting groups if necessary. - Choose protecting groups that strike a balance between stability and solubility. | |
| 4. Global Deprotection and Purification | Degradation of the molecule during final deprotection. | - The polychlorinated cyclopropane ring or other functionalities being sensitive to the deprotection conditions (e.g., strong acid or hydrogenation). | - Carefully screen deprotection conditions on advanced intermediates. - Consider a final deprotection strategy that avoids harsh reagents. |
| Difficulty in purifying the final product. | - Presence of closely related impurities and diastereomers. - Low overall yield making purification challenging. | - Utilize multi-dimensional chromatography (e.g., reverse-phase followed by normal-phase HPLC). - Employ preparative chiral HPLC to separate stereoisomers. |
Frequently Asked Questions (FAQs)
Q1: What is the biggest anticipated challenge in the total synthesis of this compound?
A1: Based on its structure, the stereoselective construction of the polychlorinated cyclopropane ring is arguably the most significant hurdle. Achieving the correct relative and absolute stereochemistry at multiple contiguous stereocenters, two of which are quaternary, while incorporating three chlorine atoms, will require highly specialized synthetic methods. The stability of this strained and electron-deficient ring system throughout the subsequent synthetic steps will also be a major concern.
Q2: What type of protecting group strategy is recommended for a hypothetical synthesis?
A2: A highly orthogonal protecting group strategy is essential.[2][3] Given the multiple amine and carboxylic acid functionalities, a combination of acid-labile (e.g., Boc), base-labile (e.g., Fmoc), and hydrogenolysis-labile (e.g., Cbz, Bn) groups should be considered. For the hydroxyl groups, silyl ethers of varying steric bulk (e.g., TES, TBS, TIPS) could provide differential stability. Careful planning is crucial to avoid unintended deprotections during the synthesis.
Q3: How can I approach the challenging peptide couplings to the sterically hindered cyclopropane core?
A3: Standard peptide coupling reagents may prove ineffective due to the steric bulk. It is advisable to explore more potent coupling reagents such as phosphonium- or uranium-based reagents (e.g., PyBOP, HBTU, HATU, HCTU).[1] Additionally, optimizing reaction conditions by using microwave irradiation or exploring less common high-boiling point solvents could help overcome the activation energy barrier for the coupling.
Q4: Are there any known stability issues with polychlorinated cyclopropanes?
A4: Polychlorinated cyclopropanes can be susceptible to rearrangement or decomposition, especially under thermal stress or upon treatment with Lewis acids or bases.[4] It is crucial to handle these intermediates with care and to choose reaction conditions for subsequent steps that are mild and neutral wherever possible.
Visualizing the Synthetic Logic
To aid in conceptualizing a synthetic approach, the following diagrams illustrate a hypothetical workflow and the key challenges.
Caption: Hypothetical workflow for the total synthesis of this compound.
Caption: Logical relationships between challenges and solutions.
We hope this technical support center provides a valuable resource for your research into the chemical synthesis of this compound. As the scientific community moves closer to a viable synthetic route, we will continue to update this information. We wish you success in your synthetic endeavors.
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of Peritoxin B and Periconin B
For Immediate Release
[City, State, Date] – A comprehensive comparison of the biological activities of two fungal metabolites, Peritoxin B and Periconin B, reveals distinct functionalities, with this compound acting as a host-specific phytotoxin and Periconin B demonstrating antimicrobial properties. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a clear, objective comparison of their respective biological profiles.
This compound, a metabolite produced by the fungus Periconia circinata, is primarily recognized for its selective toxicity towards susceptible genotypes of Sorghum bicolor. In stark contrast, Periconin B, a fusicoccane diterpene isolated from endophytic Periconia species, exhibits antibacterial and antifungal activities. Notably, in the context of phytotoxicity towards Sorghum bicolor, Periconin B is considered biologically inactive.
Quantitative Comparison of Biological Activity
To facilitate a direct comparison of the potency of these two compounds, the following table summarizes their known biological activities based on available experimental data.
| Compound | Biological Activity | Target Organism(s) | Quantitative Data (MIC/IC50) |
| This compound | Phytotoxicity | Sorghum bicolor (susceptible genotypes) | Specific IC50 values are not readily available in the reviewed literature. Its activity is described as host-selective toxicity. |
| Periconin B | Antibacterial | Gram-positive and Gram-negative bacteria | MIC range of 25–50 µg/mL.[1] |
| Antifungal | Various fungi | Specific MIC values are not detailed in the reviewed literature, but it is noted to have antifungal properties. Periconicin A is consistently reported to be more active. |
Mechanisms of Action and Signaling Pathways
This compound: The primary mechanism of this compound is its host-specific toxicity to certain varieties of Sorghum bicolor. The precise molecular targets and signaling pathways within the susceptible sorghum cells that lead to phytotoxicity are not yet fully elucidated in the available literature. Further research is required to understand the specific cellular processes disrupted by this toxin.
Periconin B: The antimicrobial activity of Periconin B is attributed to its ability to disrupt microbial cell processes. While the exact mechanism has not been extensively detailed, its action is likely related to the disruption of cell membrane integrity or interference with essential enzymatic pathways, common modes of action for diterpenoid compounds. The specific signaling pathways within microbial cells affected by Periconin B remain an area for further investigation.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for assessing the biological activities discussed.
Cytotoxicity Assay (for this compound)
A standard method to assess the phytotoxicity of this compound on Sorghum bicolor would involve a plantlet viability assay.
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Plant Material: Germinate seeds of both susceptible and resistant genotypes of Sorghum bicolor in a sterile environment.
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Toxin Exposure: Grow seedlings in a hydroponic solution or on agar medium supplemented with varying concentrations of purified this compound. A negative control (no toxin) should be included.
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Viability Assessment: After a set incubation period (e.g., 72-96 hours), assess plantlet viability. This can be quantified by measuring root growth inhibition, shoot growth inhibition, chlorophyll content, or by using a viability stain such as Evans blue or trypan blue, which stains dead cells.
-
Data Analysis: Calculate the concentration of this compound that causes 50% inhibition of growth (IC50) for the susceptible genotype.
Antimicrobial Susceptibility Testing (for Periconin B)
The antibacterial and antifungal activity of Periconin B can be determined using the broth microdilution method.
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Inoculum Preparation: Prepare a standardized suspension of the target bacterium or fungus in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution: Perform serial dilutions of Periconin B in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microbe, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria, 25-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of Periconin B that visibly inhibits the growth of the microorganism.[2]
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for cytotoxicity and antimicrobial susceptibility testing.
References
Unveiling the Nuances: A Structural Showdown of Peritoxin A and Peritoxin B
For researchers and drug development professionals navigating the complex world of natural toxins, a precise understanding of structural subtleties is paramount. Peritoxin A and Peritoxin B, both metabolites from the fungus Periconia circinata, present a compelling case study in how minor chemical modifications can influence biological activity. This guide provides a detailed comparison of their structural differences, laying the groundwork for further investigation into their mechanisms of action.
At a Glance: Key Structural Distinctions
The primary structural difference between Peritoxin A and this compound lies in the presence of a single hydroxyl group. Peritoxin A features a hydroxylated butyl chain, a modification absent in this compound. This seemingly minor alteration results in a difference in their molecular formulas and weights.
| Feature | Peritoxin A | This compound |
| Molecular Formula | C20H29Cl3N4O9 | C20H29Cl3N4O8 |
| Molecular Weight | 575.8 g/mol | 559.8 g/mol |
| Key Structural Moiety | 1-chloro-3-hydroxybutyl group | 1-chlorobutyl group |
| IUPAC Name | 4-[(6-amino-4-hydroxy-2-oxoazepan-3-yl)amino]-3-[[3-[carboxy(chloro)methyl]-2-chloro-2-(1-chloro-3-hydroxybutyl)cyclopropanecarbonyl]amino]-4-oxobutanoic acid | 4-[(6-amino-4-hydroxy-2-oxoazepan-3-yl)amino]-3-[[3-[carboxy(chloro)methyl]-2-chloro-2-(1-chlorobutyl)cyclopropanecarbonyl]amino]-4-oxobutanoic acid |
Structural Visualization
The following diagram illustrates the core structural scaffold shared by both toxins, highlighting the point of differentiation.
Biological Activity and Signaling Pathways: An Area for Future Research
Currently, there is a notable lack of publicly available experimental data directly comparing the biological activities of Peritoxin A and this compound. While both are recognized as toxins produced by Periconia circinata, specific studies detailing their comparative potency, mechanisms of action, and effects on cellular signaling pathways are not readily found in the scientific literature.
For the purpose of conceptualization, a generalized workflow for investigating the phytotoxic effects of a compound like a peritoxin is presented below. This workflow is a hypothetical model and does not represent published experimental data for Peritoxin A or B.
Experimental Protocols: A Call for Future Studies
Detailed experimental protocols for the isolation, characterization, and comparative biological assays of Peritoxin A and this compound are not extensively documented in accessible literature. To rigorously compare these two toxins, the following experimental approaches would be necessary:
-
Isolation and Purification: A detailed protocol for the extraction of Peritoxin A and B from Periconia circinata cultures, followed by chromatographic separation and purification to obtain high-purity samples of each toxin.
-
Structural Elucidation: Comprehensive spectroscopic analysis (NMR, Mass Spectrometry) to confirm the structures of the isolated toxins.
-
In Vitro Cytotoxicity Assays: Dose-response studies on susceptible plant protoplasts or cell cultures to determine and compare the EC50 (half-maximal effective concentration) values for Peritoxin A and B.
-
Mechanism of Action Studies:
-
Target Identification: Affinity chromatography or related techniques to identify the cellular binding partners of each toxin.
-
Signaling Pathway Analysis: Phosphoproteomics, transcriptomics, or specific reporter assays to delineate the signaling cascades affected by each toxin.
-
The structural variance between Peritoxin A and this compound, though subtle, provides a critical foundation for future research. The presence of a hydroxyl group in Peritoxin A may influence its solubility, binding affinity to cellular targets, and overall biological potency compared to this compound. Further experimental investigation is essential to unravel the functional consequences of this structural difference.
Peritoxin B vs. Other Mycotoxins from Periconia Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The genus Periconia is a rich source of structurally diverse and biologically active mycotoxins. These secondary metabolites exhibit a wide range of effects, from potent cytotoxicity against cancer cell lines to antimicrobial and anti-inflammatory activities. This guide provides a comparative overview of Peritoxin B and other notable mycotoxins isolated from Periconia species, with a focus on their cytotoxic properties. While extensive research has been conducted on several Periconia mycotoxins, it is important to note that publicly available data on the cytotoxic effects of this compound on mammalian cells is currently limited.
Quantitative Comparison of Cytotoxicity
The following table summarizes the available in vitro cytotoxicity data for various mycotoxins isolated from Periconia species against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Mycotoxin | Cell Line | Cell Type | IC50 (µM) | Reference |
| Periconiasin A | HCT-8 | Ileocecal adenocarcinoma | 0.9 | [1] |
| BGC-823 | Gastric cancer | 2.1 | [1] | |
| Periconiasin B | HCT-8 | Ileocecal adenocarcinoma | 0.8 | [1] |
| BGC-823 | Gastric cancer | 9.4 | [1] | |
| Bel-7402 | Hepatoma | 5.1 | [1] | |
| Periconicin B | HeLa | Cervical cancer | 8.0 | [1] |
| CHO | Ovarian cancer | 8.0 | [1] | |
| Pericosine A | P-388 | Murine leukemia | 0.1 µg/mL | [1] |
| Pericosine B | P-388 | Murine leukemia | 4.0 µg/mL | [1] |
| Peribysin A | HL-60 on HUVEC | Leukemia cell adhesion | 0.3 | [1] |
| Peribysin B | HL-60 on HUVEC | Leukemia cell adhesion | 2.7 | [1] |
| Peribysin C | HL-60 on HUVEC | Leukemia cell adhesion | 2.7 | [1] |
| Peribysin D | HL-60 on HUVEC | Leukemia cell adhesion | 0.1 | [1] |
Note: No publicly available IC50 data for this compound on mammalian cell lines was found during the literature search for this guide. The primary described activity of this compound is as a host-selective toxin in plants.
Experimental Protocols: Cytotoxicity Assessment
The following is a detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method to assess cell viability and cytotoxicity.
MTT Assay Protocol
1. Cell Seeding:
- Culture cells to be tested in a 96-well plate at a density of 5,000 to 10,000 cells per well.
- Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare a serial dilution of the mycotoxins to be tested in a suitable solvent (e.g., DMSO).
- Add the diluted compounds to the wells, ensuring the final solvent concentration does not exceed a non-toxic level (typically <0.1%).
- Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
- Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Addition:
- Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).
- Add 10 µL of the MTT stock solution to each well.
- Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
4. Solubilization of Formazan:
- Carefully remove the medium from each well.
- Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.
- Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
5. Absorbance Measurement:
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Use a reference wavelength of 630 nm to subtract background absorbance.
6. Data Analysis:
- Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
- Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve.
- Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow of an in vitro cytotoxicity screening assay using the MTT method.
Hypothetical Signaling Pathway for Mycotoxin-Induced Apoptosis
Caption: A potential signaling cascade for mycotoxin-induced programmed cell death (apoptosis).
Concluding Remarks
The mycotoxins produced by Periconia species represent a diverse group of natural products with significant potential in drug discovery, particularly in the development of novel anticancer agents. While compounds like the periconiasins and peribysins have demonstrated potent cytotoxic and anti-adhesion activities, the biological effects of this compound in mammalian systems remain largely unexplored. Further research is warranted to elucidate the mechanism of action and potential therapeutic applications of this compound and to conduct direct comparative studies with other mycotoxins from this genus. The experimental protocols and conceptual frameworks presented in this guide offer a starting point for such investigations.
References
Validating the Structure of Peritoxin B: A 2D NMR Perspective
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The structural elucidation of complex natural products is a cornerstone of drug discovery and development. Peritoxin B, a host-specific toxin produced by the fungal pathogen Periconia circinata, presents a fascinating case study in the application of modern spectroscopic techniques for determining intricate molecular architectures.[1] This guide provides a detailed comparison of the use of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for validating the structure of this compound against other analytical methods, supported by experimental data and protocols.
Unveiling the Structure of this compound with 2D NMR
The definitive structure of this compound was established through a combination of instrumental analysis, with 2D NMR spectroscopy playing a pivotal role.[1] Techniques such as Correlated Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide unambiguous evidence for the connectivity of atoms within the molecule.
Experimental Data: ¹H and ¹³C NMR Assignments for this compound
The following tables summarize the proton (¹H) and carbon-¹³ (¹³C) NMR spectral data for this compound, as reported in the foundational study by Macko et al. (1992). This data forms the basis for the structural validation.
Table 1: ¹H NMR Data for this compound (in ²H₂O) [1]
| Subunit | Position | δ (ppm), Multiplicity, J (Hz) |
| C₁₀ diacid | 1 | - |
| 2 | 3.33 (dd; 9.5, 5.0) | |
| 3 | 2.11 (ddd; 9.5, 5.0, 1.5) | |
| 4 | 4.61 (d; 1.5) | |
| 5 | - | |
| 6 | 1.83 (m) | |
| 7 | 1.52 (m) | |
| 8 | 1.43 (m) | |
| 9 | 0.91 (t; 7.4) | |
| 10 | - | |
| Asp | α | 4.70 (dd; 8.1, 5.8) |
| β | 2.87 (dd; 17.0, 8.1) | |
| β' | 2.97 (dd; 17.0, 5.8) | |
| LYS * | 2 | 4.95 (s) |
| 3e | 4.23 (dd; 4.0, 2.3) | |
| 3a | 1.92 (m) | |
| 4e | 2.44 (ddd; 13, 4, 3) | |
| 4a | 2.16 (ddd; 13, 12, 2.3) | |
| 5 | 3.57 (ddd; 12, 10.5, 3) | |
| 6e | 3.45 (d; 14.4) | |
| 6a | 3.67 (dd; 14.4, 10.5) |
*LYS denotes the cyclized 5-amino-3-hydroxylysine moiety.
Table 2: ¹³C NMR Data for this compound (100 MHz, in ²H₂O) [1]
| Subunit | Position | δ (ppm) |
| C₁₀ diacid | 1 | 173.1 |
| 2 | 53.0 | |
| 3 | 43.4 | |
| 4 | 69.8 | |
| 5 | 78.1 | |
| 6 | 41.6 | |
| 7 | 27.2 | |
| 8 | 19.9 | |
| 9 | 13.9 | |
| 10 | 176.4 | |
| Asp | α | 51.5 |
| β | 36.3 | |
| CO | 173.1 | |
| COOH | 175.4 | |
| LYS * | 2 | 59.9 |
| 3 | 68.9 | |
| 4 | 28.5 | |
| 5 | 53.6 | |
| 6 | 42.4 | |
| CO | 175.4 |
*LYS denotes the cyclized 5-amino-3-hydroxylysine moiety.
Comparison with Alternative Structural Elucidation Methods
While 2D NMR is a powerful tool, it is often used in conjunction with other analytical techniques for comprehensive structural validation.
Table 3: Comparison of Structural Elucidation Techniques
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR Spectroscopy | Detailed atomic connectivity, stereochemistry | Non-destructive, provides a complete picture of the molecular framework in solution | Requires relatively pure sample of sufficient quantity, complex data analysis |
| Mass Spectrometry (MS) | Molecular weight, elemental composition | High sensitivity, requires very small sample amounts | Provides limited information on connectivity and no stereochemical details |
| X-ray Crystallography | Precise 3D atomic arrangement | Unambiguous determination of absolute stereochemistry | Requires a high-quality single crystal, which can be difficult to obtain for complex natural products |
| Infrared (IR) Spectroscopy | Presence of functional groups | Fast and simple to perform | Provides limited information on the overall molecular structure |
Experimental Protocols
The following are detailed methodologies for the key 2D NMR experiments used in the structural elucidation of this compound.
Sample Preparation
A purified sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., D₂O) in a 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.
Correlated Spectroscopy (COSY)
-
Purpose: To identify protons that are coupled to each other, typically through two or three bonds.
-
Methodology: The COSY experiment is a two-dimensional homonuclear NMR technique that plots the proton spectrum on both axes. Cross-peaks appear between signals of protons that are spin-spin coupled. A standard pulse sequence (e.g., 90°-t₁-90°-acquire) is used. The spectral width is set to cover all proton resonances, and a sufficient number of increments in the t₁ dimension are acquired to ensure adequate resolution. Data is processed using a sine-bell window function before Fourier transformation in both dimensions.
Heteronuclear Single Quantum Coherence (HSQC)
-
Purpose: To identify direct one-bond correlations between protons and the carbons to which they are attached.
-
Methodology: The HSQC experiment is a two-dimensional heteronuclear NMR technique that correlates the chemical shifts of protons and their directly attached carbons. A pulse sequence with pulsed field gradients is typically used for coherence selection and artifact suppression. The ¹³C spectral width is set to encompass all expected carbon resonances. The data is processed to reveal one-bond ¹H-¹³C correlations.
Heteronuclear Multiple Bond Correlation (HMBC)
-
Purpose: To identify longer-range correlations between protons and carbons, typically over two to three bonds. This is crucial for connecting different spin systems and elucidating the overall carbon skeleton.
-
Methodology: The HMBC experiment is a two-dimensional heteronuclear NMR technique that detects correlations between protons and carbons separated by multiple bonds. The pulse sequence is optimized for a long-range coupling constant (typically 4-10 Hz). The data reveals correlations that are instrumental in piecing together the molecular fragments identified by COSY and HSQC, especially for quaternary carbons that do not have directly attached protons.
Visualization of the Structural Validation Workflow
The logical flow of validating a chemical structure using 2D NMR can be visualized as follows:
Caption: Workflow for 2D NMR-based structure validation.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Mycotoxins, secondary metabolites produced by various fungi, are a significant concern for food safety and animal health. Accurate detection of these toxins is crucial, and immunoassays are a widely used method. However, the specificity of the antibodies used in these assays is a critical factor, as cross-reactivity with structurally related mycotoxins can lead to inaccurate quantification. While specific data on antibodies against Periconia toxins is currently limited in publicly available research, this guide provides a comparative analysis of antibody cross-reactivity for well-characterized mycotoxins from other significant fungal genera, namely Aspergillus, Fusarium, and Penicillium. This information is vital for researchers and professionals in drug development and food safety to select the appropriate antibodies and interpret immunoassay results accurately.
Quantitative Data on Antibody Cross-Reactivity
The following tables summarize the cross-reactivity of various monoclonal and polyclonal antibodies against a panel of related mycotoxins. The data is compiled from multiple studies and is presented as the percentage of cross-reactivity relative to the primary target mycotoxin.
Table 1: Cross-Reactivity of Anti-Aflatoxin B1 (AFB1) Antibodies
| Antibody/Assay | Aflatoxin B1 (AFB1) | Aflatoxin B2 (AFB2) | Aflatoxin G1 (AFG1) | Aflatoxin G2 (AFG2) | Aflatoxin M1 (AFM1) | Ochratoxin A | Zearalenone |
| Commercial ELISA Kit | 100% | 20% | 17% | 4% | Not Reported | Not Reported | Not Reported |
| scFv-AP Clone sAFH-3e11 | 100% | High | High | Moderate | Low | No | No |
| scFv-AP Clone sAFH-3e3 | 100% | Moderate | High | Moderate | High | No | No |
Table 2: Cross-Reactivity of Anti-Ochratoxin A (OTA) Antibodies
| Antibody/Assay | Ochratoxin A (OTA) | Ochratoxin B (OTB) | Ochratoxin C (OTC) | Aflatoxin B1 (AFB1) | Deoxynivalenol (DON) | Fumonisin B1 (FUM-B1) |
| Polyclonal Antibody 1 | 100% | No Detectable | 43% | No | No | No |
| Polyclonal Antibody 2 | 100% | Not Reported | 1.4% | Not Reported | Not Reported | Not Reported |
Table 3: Cross-Reactivity of Anti-Deoxynivalenol (DON) and Anti-NX-2 Antibodies
| Antibody | Target Toxin | Deoxynivalenol (DON) | 3-Acetyldeoxynivalenol (3-ADON) | 15-Acetyldeoxynivalenol (15-ADON) | DON-3-Glucoside | Nivalenol (NIV) | NX-2 | NX-3 |
| Anti-DON mAb (Commercial Kit) | DON | 100% | High | Moderate | 82-98% | High | Not Reported | Not Reported |
| Anti-NX-2 mAb 1-4 | NX-2 | <0.1% | 0.4% | <0.1% | Not Reported | Not Reported | 100% | 7.0% |
| Anti-NX-2 mAb 1-8 | NX-2 | <0.1% | 0.5% | <0.1% | Not Reported | Not Reported | 100% | 12.5% |
| Anti-NX-2 mAb 1-13 | NX-2 | <0.1% | 0.5% | <0.1% | Not Reported | Not Reported | 100% | 11.8% |
| Anti-Nivalenol mAb | Nivalenol | 57% | 290% | 23% | Not Reported | 100% | Not Reported | Not Reported |
Experimental Protocols
The determination of antibody cross-reactivity is typically performed using a competitive immunoassay format, most commonly an indirect competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Indirect Competitive ELISA Protocol for Mycotoxin Cross-Reactivity
This protocol outlines the general steps for assessing the cross-reactivity of an antibody against various mycotoxin analogues.
1. Reagents and Materials:
-
Coating Antigen: Mycotoxin conjugated to a carrier protein (e.g., Bovine Serum Albumin - BSA, or Ovalbumin - OVA).
-
Antibody: Specific monoclonal or polyclonal antibody against the target mycotoxin.
-
Mycotoxin Standards: Certified standards of the primary target mycotoxin and a panel of structurally related mycotoxins to be tested for cross-reactivity.
-
Secondary Antibody: Enzyme-conjugated secondary antibody (e.g., Horseradish Peroxidase - HRP conjugated anti-mouse IgG).
-
Substrate: Chromogenic substrate for the enzyme (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine).
-
Buffers: Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6), wash buffer (e.g., PBS with 0.05% Tween-20 - PBST), blocking buffer (e.g., PBST with 1% BSA), and dilution buffer.
-
Microtiter Plates: 96-well high-binding polystyrene plates.
-
Stop Solution: (e.g., 2M H₂SO₄).
-
Plate Reader: Capable of measuring absorbance at the appropriate wavelength.
2. Procedure:
-
Coating: Dilute the coating antigen to an optimal concentration (typically 1-10 µg/mL) in coating buffer. Add 100 µL of the diluted antigen to each well of the microtiter plate. Incubate overnight at 4°C or for 2 hours at 37°C.
-
Washing: Aspirate the coating solution and wash the plate 3-5 times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well to block any unoccupied sites on the plastic surface. Incubate for 1-2 hours at 37°C.
-
Washing: Repeat the washing step as in step 2.
-
Competitive Reaction:
-
Prepare a series of dilutions for the primary target mycotoxin and each of the cross-reacting mycotoxins in dilution buffer.
-
In separate tubes, pre-incubate a fixed, limiting concentration of the primary antibody with each dilution of the mycotoxins for a set period (e.g., 30 minutes at 37°C).
-
Add 100 µL of the antibody-mycotoxin mixture to the corresponding wells of the coated and blocked plate. Incubate for 1-2 hours at 37°C.
-
-
Washing: Repeat the washing step as in step 2.
-
Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step as in step 2.
-
Substrate Addition: Add 100 µL of the chromogenic substrate to each well. Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.
-
Stopping the Reaction: Add 50 µL of stop solution to each well to stop the enzymatic reaction.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB with H₂SO₄).
3. Data Analysis:
-
Plot a standard curve for the primary target mycotoxin with absorbance (or % inhibition) on the y-axis and the logarithm of the mycotoxin concentration on the x-axis.
-
Determine the concentration of the primary mycotoxin that causes 50% inhibition of the maximum signal (IC50).
-
Similarly, plot inhibition curves for each of the tested mycotoxin analogues and determine their respective IC50 values.
-
Calculate the percentage cross-reactivity (%CR) for each analogue using the following formula: %CR = (IC50 of the primary mycotoxin / IC50 of the analogue) x 100
Mandatory Visualizations
Experimental Workflow for Antibody Cross-Reactivity Testing
Caption: Workflow for determining antibody cross-reactivity using indirect competitive ELISA.
Comparative analysis of Peritoxin B production in different fungal strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Peritoxin B production, focusing on the producing fungal strains, biosynthesis, and experimental data. This compound, a mycotoxin, is a secondary metabolite of significant interest due to its biological activities. Understanding its production and the underlying biosynthetic pathways is crucial for potential applications in drug development and for mitigating its effects in agriculture.
Production of this compound in Periconia circinata
This compound is a chlorinated polyketide-peptide hybrid molecule produced by pathogenic, toxin-producing (Tox+) strains of the soil-borne fungus Periconia circinata.[1][2] Non-pathogenic, non-toxin-producing (Tox-) strains of the same fungus do not produce this compound or its known precursors.[1][2] This differential production highlights a key metabolic divergence between pathogenic and non-pathogenic strains.
The biosynthesis of this compound involves a complex pathway that is believed to utilize a peptide synthetase and a polyketide synthase.[1] Key intermediates in the pathway include N-3-(E-pentenyl)-glutaroyl-aspartate, circinatin, and 7-chlorocircinatin, all of which are detected exclusively in the culture fluids of Tox+ strains.[1][2]
Quantitative Analysis of this compound Production
The production of this compound and its precursors by Periconia circinata can be quantified using High-Performance Liquid Chromatography (HPLC). The following table summarizes the time-course production of this compound and related metabolites by the pathogenic strain S+4-1, as determined by HPLC-Diode Array Detection (DAD) analysis of culture fluids. The data is presented as the relative peak area at different time points during fungal culture.
| Time (Days) | This compound (Peak Area) | Peritoxin A (Peak Area) | N-3-(E-pentenyl)-glutaroyl-aspartate (PGA) (Peak Area) | Circinatin (Peak Area) | 7-Chlorocircinatin (7-Cl-C) (Peak Area) |
| 8 | Detected | Detected | Detected | Detected | Detected |
| 12 | Increased | Increased | Increased | Increased | Increased |
| 16 | Peak Production | Peak Production | Stable | Stable | Stable |
| 23 | Decreased | Decreased | Decreased | Stable | Stable |
| 30 | Low Levels | Low Levels | Low Levels | Stable | Stable |
| 46 | Not Clearly Detected | Not Clearly Detected | Not Clearly Detected | Stable | Stable |
Note: The table is a qualitative representation based on the graphical data presented in the source material, indicating the trends in metabolite production over time. Absolute quantification would require standardization with purified compounds.
Experimental Protocols
Fungal Cultivation for this compound Production
A detailed protocol for the cultivation of Periconia circinata for the production of this compound is outlined below.
1. Inoculum Preparation:
-
The fungal strain (e.g., P. circinata S+4-1) is maintained on a suitable solid medium like potato dextrose agar (PDA).
-
For liquid culture inoculation, mycelial disks are cut from the leading edge of a growing colony on the agar plate.
2. Culture Medium:
-
A modified Fries medium is commonly used. The composition per liter of distilled water is as follows:
-
5.0 g Ammonium tartrate
-
1.0 g Ammonium nitrate
-
1.0 g Monobasic potassium phosphate
-
0.5 g Magnesium sulfate heptahydrate
-
0.1 g Calcium chloride dihydrate
-
0.1 g Sodium chloride
-
1.0 ml Trace element solution
-
30.0 g Sucrose
-
3. Incubation:
-
Cultures are grown in stationary liquid culture in flasks or bottles at room temperature (approximately 23-25°C) in the dark.
-
The inoculum disks should float on the surface of the liquid medium.
-
Incubation is carried out for a period of 20 to 46 days to allow for the accumulation of this compound.[1]
Extraction and Quantification of this compound
The following protocol details the analysis of this compound from fungal culture fluids using HPLC.
1. Sample Preparation:
-
The fungal culture is filtered to separate the mycelium from the culture fluid.
-
The culture fluid can be directly analyzed or subjected to solid-phase extraction for concentration and purification of the toxins.
2. HPLC Analysis:
-
Instrumentation: A standard HPLC system equipped with a photodiode array detector (DAD) is used.
-
Column: A C18 reversed-phase column (e.g., Vydac 218TP54; 5-μm particle size; 4.6 by 250 mm) is suitable for the separation.[1]
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid is used. A typical gradient is 3% to 60% acetonitrile over 60 minutes.[1]
-
Flow Rate: A flow rate of 1 ml/min is maintained.[1]
-
Detection: The elution of this compound and its precursors is monitored by UV absorbance, typically in the range of 200-400 nm.
-
Quantification: The concentration of this compound is determined by comparing the peak area in the sample chromatogram to a standard curve generated with a purified this compound standard.
Biosynthetic Pathway and Experimental Workflow
To visualize the relationships in this compound biosynthesis and the experimental process, the following diagrams are provided in the DOT language for Graphviz.
Caption: Proposed biosynthetic pathway of this compound.
Caption: Experimental workflow for this compound analysis.
References
Comparative Guide to Fungal Pathogenesis: The Role of Peritoxin B and Other Host-Selective Toxins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Peritoxin B, a key virulence factor in Periconia circinata, with other significant host-selective toxins (HSTs), Victorin C from Cochliobolus victoriae, and HC-toxin from Cochliobolus carbonum. The objective is to offer a comprehensive resource detailing their biological significance, mechanisms of action, and the experimental methodologies used for their study.
Introduction to this compound
This compound is a host-selective toxin produced by the soil-borne fungus Periconia circinata, the causative agent of milo disease in sorghum (Sorghum bicolor).[1] Its production is directly linked to the pathogenicity of the fungus; strains unable to produce peritoxins are non-pathogenic.[1] This toxin is a hybrid molecule, comprising a peptide and a chlorinated polyketide, and exhibits high toxicity to susceptible sorghum genotypes at very low concentrations.[1][2] The susceptibility of sorghum to this compound is governed by a single dominant gene, the Pc locus.
Comparative Analysis of Host-Selective Toxins
This section compares the physicochemical properties, biological activity, and mode of action of this compound with two other well-characterized HSTs: Victorin C and HC-toxin.
Table 1: Physicochemical and Toxicological Properties of Selected Host-Selective Toxins
| Feature | This compound | Victorin C | HC-toxin |
| Producing Fungus | Periconia circinata | Cochliobolus victoriae | Cochliobolus carbonum (race 1) |
| Host Plant | Sorghum (Sorghum bicolor) | Oats (Avena sativa) | Maize (Zea mays) |
| Chemical Nature | Chlorinated peptide-polyketide hybrid | Chlorinated cyclic pentapeptide | Cyclic tetrapeptide |
| Molecular Weight | ~800 Da | ~814 Da | ~454 Da |
| Effective Concentration | As low as 1 ng/mL for symptom development in susceptible sorghum.[1][2] | Induces cell death at 5 ng/mL in susceptible oat cells. EC50 for glycine decarboxylase complex inhibition is 81 pM. | Inhibits maize root growth at 0.5-2 µg/mL. Inhibits histone deacetylase (HDAC) at 2 µM. IC50 values against various cancer cell lines range from ~298 to 855 nM.[1][3] |
| Host Selectivity Determinant | Pc locus in sorghum | Vb locus in oats | Hm1 and Hm2 loci in maize |
Mechanism of Action and Signaling Pathways
This compound: The precise molecular target of this compound is not yet fully elucidated. However, it is known to induce programmed cell death (PCD), or apoptosis, in susceptible sorghum cells.[3] Treatment of susceptible sorghum with this compound leads to a significant increase in the synthesis of four specific proteins with a molecular weight of approximately 16,000 Daltons. This alteration in gene expression is dependent on the host's Pc locus and is believed to be a key step in the pathogenic process. The toxin is thought to interfere with a regulatory function associated with the Pc locus, leading to the observed changes in protein synthesis and subsequent cell death.
Victorin C: Victorin C induces an apoptosis-like response in susceptible oat cells. Evidence suggests a dual mechanism of action. One model proposes that Victorin C is recognized at the cell surface, triggering a signal transduction cascade that leads to PCD. Another well-supported mechanism involves the interaction of Victorin C with the P-protein of the glycine decarboxylase complex within the mitochondria. This interaction disrupts mitochondrial function and initiates the cell death program.
HC-toxin: The primary mode of action of HC-toxin is the inhibition of histone deacetylases (HDACs) in susceptible maize.[4] HDACs are crucial enzymes that regulate gene expression by modifying chromatin structure. By inhibiting HDACs, HC-toxin leads to the hyperacetylation of histones, which alters the expression of genes, including those involved in plant defense responses. This disruption of the host's gene regulation machinery allows the fungus to successfully colonize the plant.
Experimental Protocols
This section provides an overview of key experimental protocols used in the study of these fungal toxins.
Toxin Purification by High-Performance Liquid Chromatography (HPLC)
Objective: To purify the toxin of interest from fungal culture filtrates.
Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., a C18 column) and a mobile phase (a solvent or solvent mixture).
General Protocol:
-
Culture and Extraction: Grow the toxigenic fungal strain in a suitable liquid medium. After a specific incubation period, separate the mycelium from the culture filtrate by filtration. Extract the filtrate with an organic solvent (e.g., ethyl acetate).
-
Sample Preparation: Concentrate the organic extract under reduced pressure. Redissolve the residue in a small volume of the initial mobile phase.
-
HPLC Separation:
-
System: An HPLC system equipped with a pump, injector, column oven, and a detector (e.g., UV-Vis or mass spectrometer).
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol is typically employed. The gradient is optimized to achieve good separation of the toxin from other metabolites.
-
Detection: Monitor the elution profile at a wavelength where the toxin absorbs, or use mass spectrometry for more specific detection.
-
-
Fraction Collection and Analysis: Collect fractions corresponding to the toxin peak. Analyze the purity of the collected fractions by re-injecting them into the HPLC system. Pool the pure fractions and evaporate the solvent.
Root Growth Inhibition Bioassay
Objective: To quantify the toxic effect of a compound on plant root growth.
Principle: The inhibition of root elongation is a sensitive indicator of toxicity.
General Protocol:
-
Seed Sterilization and Germination: Surface sterilize seeds of the susceptible host plant (e.g., sorghum) with a solution like 1% sodium hypochlorite, followed by several rinses with sterile water. Germinate the seeds on moist filter paper in the dark.
-
Toxin Treatment: Prepare a series of dilutions of the purified toxin in a suitable buffer or water. Place the germinated seedlings in petri dishes or on filter paper saturated with the different toxin concentrations. Include a control group with no toxin.
-
Incubation: Incubate the seedlings in a controlled environment (e.g., 25°C, in the dark) for a defined period (e.g., 48-72 hours).
-
Measurement and Analysis: After the incubation period, measure the length of the primary root of each seedling. Calculate the percentage of root growth inhibition for each toxin concentration relative to the control. Determine the EC50 (the concentration that causes 50% inhibition) by plotting the inhibition percentage against the logarithm of the toxin concentration and fitting the data to a dose-response curve.
Electrolyte Leakage Assay
Objective: To assess cell membrane damage caused by a toxin.
Principle: Damage to the cell membrane results in the leakage of electrolytes (ions) from the cell, which can be measured by an increase in the electrical conductivity of the surrounding solution.
General Protocol:
-
Plant Material Preparation: Excise small, uniform pieces of tissue (e.g., leaf discs or root segments) from susceptible and resistant host plants.
-
Washing: Rinse the tissue pieces thoroughly with deionized water to remove any electrolytes from the cut surfaces.
-
Toxin Treatment: Place the tissue pieces in a solution containing a specific concentration of the purified toxin. As a control, place tissue pieces in the solution without the toxin.
-
Incubation: Incubate the samples for a defined period, gently shaking to ensure uniform exposure to the toxin.
-
Conductivity Measurement: After incubation, measure the electrical conductivity of the solution using a conductivity meter.
-
Total Electrolyte Measurement: To determine the total electrolyte content, boil the tissue samples in the solution to cause complete cell lysis and release all electrolytes. After cooling to room temperature, measure the conductivity again.
-
Calculation and Analysis: Express the electrolyte leakage as a percentage of the total electrolyte content. Compare the percentage of leakage between the toxin-treated and control samples for both susceptible and resistant genotypes.
Conclusion
This compound, Victorin C, and HC-toxin are potent host-selective toxins that play a critical role in the pathogenesis of their respective fungal producers. While they differ in their chemical structures and specific molecular targets, they share the common strategy of inducing cell death or suppressing host defenses to facilitate infection. The comparative analysis presented in this guide highlights the diversity of mechanisms employed by fungal pathogens and provides a foundation for further research into the development of novel disease control strategies. The detailed experimental protocols offer a starting point for researchers aiming to investigate these and other fungal toxins. Further elucidation of the this compound signaling pathway remains a key area for future investigation.
References
- 1. Differential Synthesis of Peritoxins and Precursors by Pathogenic Strains of the Fungus Periconia circinata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Transcriptional switch for programmed cell death in pith parenchyma of sorghum stems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In maize (Zea mays) leaves, the HC toxin inhibits histone deacetylases to effect changes in host gene expression, presumably those genes involved in defense against C. carbonum. -triyambak.org - Triyambak Life Sciences [triyambak.org]
Peritoxin B as a Biomarker for Periconia circinata Infection: A Comparative Guide
Introduction
Periconia circinata, a soil-borne fungus, is the causative agent of milo disease in susceptible sorghum (Sorghum bicolor) genotypes. The pathogenicity of this fungus is intrinsically linked to its production of host-specific toxins, primarily Peritoxin A and B.[1][2] These toxins induce the characteristic symptoms of the disease, including root and crown rot, wilting, and ultimately, plant death.[1] Peritoxin B, a chlorinated peptide, is produced by pathogenic strains and can elicit disease symptoms at very low concentrations, making it a potential biomarker for early and accurate diagnosis of Periconia circinata infection.
This guide provides a comparative analysis of this compound-based detection methods against other diagnostic alternatives. It includes quantitative data on the performance of these methods, detailed experimental protocols, and visualizations of the toxin's signaling pathway and detection workflows. This information is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate diagnostic strategy for their needs.
Comparison of Diagnostic Methods
The selection of a diagnostic method for Periconia circinata infection depends on various factors, including the required sensitivity, specificity, speed, and cost. Below is a comparison of different methods, with a focus on this compound as a biomarker.
| Method | Target | Sensitivity | Specificity | Time to Result | Estimated Cost per Sample | Throughput | Advantages | Disadvantages |
| This compound Detection (HPLC) | This compound | High (ng/mL range) | High | 4-6 hours | Moderate-High | Moderate | Quantitative, direct measure of virulence factor. | Requires specialized equipment and trained personnel. |
| This compound Detection (ELISA) | This compound | Very High (pg/mL to ng/mL range) | High | 2-4 hours | Moderate | High | High throughput, sensitive, and potentially field-deployable. | Requires specific antibodies, potential for cross-reactivity. |
| Root Growth Inhibition Bioassay | This compound activity | High (as low as 1 ng/mL)[1] | High | 48-72 hours | Low | Low | Directly measures biological activity of the toxin. | Slow, requires viable seedlings, not quantitative. |
| PCR-Based Detection | P. circinata DNA | Very High (<1,000 copies/µL)[3] | Very High | 2-4 hours | Moderate | High | Highly specific and sensitive, can detect latent infections. | Does not indicate toxin production or disease state. |
| Culture-Based Methods | Viable P. circinata | Moderate | Moderate | 5-7 days | Low | Moderate | Confirms presence of viable fungus. | Very slow, may not distinguish between pathogenic and non-pathogenic strains. |
| Microscopy | Fungal structures | Low | Low | <1 hour | Very Low | Low | Rapid, simple. | Low sensitivity and specificity, requires expertise for identification. |
Note: Some values in this table are estimates based on typical performance for mycotoxin detection methods due to the limited availability of direct comparative studies for this compound.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This generalized protocol is based on standard methods for mycotoxin analysis.
a. Sample Preparation:
-
Harvest infected sorghum root or crown tissue.
-
Lyophilize and grind the tissue to a fine powder.
-
Extract 1 g of powdered tissue with 10 mL of a solvent mixture (e.g., acetonitrile/water, 80:20 v/v) by shaking for 60 minutes.
-
Centrifuge the extract at 4000 x g for 15 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter.
b. HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient Program: Start with 20% B, increase to 80% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at a wavelength determined by the absorption maximum of this compound (if known) or a photodiode array (PDA) detector to scan a range of wavelengths.
-
Quantification: Compare the peak area of the analyte with a standard curve prepared from purified this compound.
Enzyme-Linked Immunosorbent Assay (ELISA) for this compound Detection
This is a generalized protocol assuming the availability of specific antibodies.
a. Reagents and Materials:
-
This compound-specific monoclonal or polyclonal antibodies (capture and detection).
-
ELISA plates.
-
Coating buffer, blocking buffer, wash buffer.
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugate).
-
Substrate solution (e.g., TMB).
-
Stop solution.
-
Plate reader.
b. Procedure (Sandwich ELISA):
-
Coat the wells of an ELISA plate with capture antibody diluted in coating buffer and incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with blocking buffer for 1-2 hours at room temperature.
-
Wash the plate three times.
-
Add prepared plant extracts and standards to the wells and incubate for 1-2 hours.
-
Wash the plate three times.
-
Add the detection antibody and incubate for 1 hour.
-
Wash the plate three times.
-
Add the enzyme-conjugated secondary antibody and incubate for 1 hour.
-
Wash the plate five times.
-
Add the substrate solution and incubate in the dark until color develops.
-
Add the stop solution and read the absorbance at the appropriate wavelength.
Root Growth Inhibition Bioassay
a. Materials:
-
Susceptible and resistant sorghum seeds.
-
Petri dishes.
-
Filter paper.
-
Purified this compound or culture filtrate from P. circinata.
b. Procedure:
-
Surface sterilize sorghum seeds.
-
Germinate seeds on moist filter paper in the dark at 25°C for 24-48 hours until radicles are 2-3 mm long.
-
Prepare serial dilutions of this compound in a suitable buffer (e.g., 10 mM MES, pH 6.0).
-
Place 5-10 germinated seeds in each petri dish containing filter paper moistened with a specific concentration of this compound or control buffer.
-
Incubate the petri dishes in the dark at 25°C for 48-72 hours.
-
Measure the length of the primary root.
-
Inhibition is determined by comparing the root length in toxin-treated samples to the control.
PCR-Based Detection of Periconia circinata
This protocol is based on the information available for a commercial PCR kit.[3]
a. DNA Extraction:
-
Extract DNA from infected plant tissue or a pure fungal culture using a commercial plant or fungal DNA extraction kit.
b. PCR Amplification:
-
Prepare a PCR master mix containing a PCR buffer, dNTPs, forward and reverse primers specific for P. circinata, and a thermostable DNA polymerase.
-
Add the extracted DNA to the master mix.
-
Perform PCR with the following general cycling conditions:
-
Initial denaturation: 95°C for 5 minutes.
-
30-40 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-65°C for 30 seconds (primer-dependent).
-
Extension: 72°C for 1 minute.
-
-
Final extension: 72°C for 10 minutes.
-
c. Detection:
-
Analyze the PCR products by agarose gel electrophoresis. The presence of a band of the expected size indicates a positive result.
-
Alternatively, use a lateral flow dipstick for rapid detection of the amplified product as described for some commercial kits.[3]
Visualizations
Proposed Signaling Pathway of this compound
References
Structure-Activity Relationship of Peritoxin Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of peritoxin analogs. Peritoxins are host-specific phytotoxins produced by the fungal pathogen Periconia circinata, exhibiting selective toxicity towards susceptible genotypes of Sorghum bicolor.[1][2] Understanding the SAR of these molecules is crucial for developing new herbicidal agents or for elucidating novel mechanisms of action for drug discovery.
Comparative Analysis of Peritoxin Analogs
The primary analogs of peritoxin that have been studied are Peritoxin A and Peritoxin B, along with their biologically inactive congeners, Periconin A and B.[2] All these compounds are low-molecular-weight hybrid molecules composed of a peptide and a chlorinated polyketide.[3][4]
Chemical Structures
| Compound | R Group at C-4' of the dichlorinated cyclopropane ring | Key Structural Features |
| Peritoxin A | -CH(OH)CH₂CH₂Cl | Contains a 3-hydroxy-4-chlorobutyl group. |
| This compound | -CH₂CH₂CH₂Cl | Lacks the hydroxyl group present in Peritoxin A. |
| Periconin A | Identical to Peritoxin A | Differs in the stereochemistry or conformation of the caprolactam ring. |
| Periconin B | Identical to this compound | Differs in the stereochemistry or conformation of the caprolactam ring. |
Structure-Activity Relationship Insights
-
The Chlorinated Polyketide Moiety: The chlorinated cyclopropane ring and the associated side chain are crucial for toxic activity. The difference between Peritoxin A and B lies in the hydroxylation of the side chain, suggesting that this functional group may influence the potency or metabolism of the toxin, though both remain active.
-
The Peptide Portion and Caprolactam Ring: The presence of the amino acid-derived portion, specifically the caprolactam ring, is suggested to be essential for biological activity. The inactivity of Periconin A and B, which differ from their toxic counterparts in the conformation of this ring, strongly supports this hypothesis. This suggests that a specific three-dimensional orientation of the peptide-like core is necessary for target recognition and binding.
-
Host-Specificity: The selective toxicity of peritoxins to certain sorghum genotypes points towards the existence of a specific molecular target, likely a protein receptor, present only in susceptible plants.[1]
Experimental Protocols
Detailed experimental protocols for peritoxin analog testing are not extensively published. However, based on general phytotoxicity testing methods, a representative protocol can be outlined.
Phytotoxicity Bioassay for Peritoxin Analogs on Sorghum bicolor
This protocol is designed to assess the inhibitory effect of peritoxin analogs on the growth of susceptible sorghum seedlings.
1. Plant Material:
-
Seeds of a susceptible Sorghum bicolor genotype (e.g., those with the dominant Pc gene).
-
Seeds of a resistant Sorghum bicolor genotype (as a negative control).
2. Reagents and Materials:
-
Peritoxin analogs to be tested, dissolved in a suitable solvent (e.g., dilute ethanol or DMSO) and then diluted in sterile distilled water.
-
Control solution (solvent only in sterile distilled water).
-
Petri dishes (9 cm diameter) with sterile filter paper.
-
Growth chamber or incubator with controlled temperature (e.g., 25-28°C) and light conditions.
-
Agar medium (optional, for root growth assays).
3. Experimental Procedure:
-
Seed Sterilization: Surface sterilize sorghum seeds with a short wash in 70% ethanol followed by a 10-15 minute soak in a 1% sodium hypochlorite solution, and then rinse thoroughly with sterile distilled water.
-
Germination: Place 10-20 sterilized seeds on sterile filter paper in each Petri dish.
-
Treatment Application: Add a defined volume (e.g., 5 mL) of the test solution (containing a specific concentration of the peritoxin analog) or control solution to each Petri dish. A range of concentrations should be tested to determine dose-response effects.
-
Incubation: Place the Petri dishes in a controlled environment growth chamber for a period of 3 to 7 days.
-
Data Collection:
-
Germination Rate: Count the number of germinated seeds at regular intervals.
-
Root and Shoot Length: After the incubation period, measure the length of the primary root and shoot of each seedling.
-
Visual Symptoms: Record any visible signs of toxicity, such as necrosis, chlorosis, or growth inhibition.
-
Electrolyte Leakage: To quantify membrane damage, excised roots can be incubated in the toxin solution, and the conductivity of the solution can be measured over time.[1]
-
4. Data Analysis:
-
Calculate the percentage of germination inhibition and the percentage of root/shoot growth inhibition for each analog concentration compared to the control.
-
Determine the IC50 (half-maximal inhibitory concentration) values for each active analog.
Putative Signaling Pathway and Experimental Workflow
The precise signaling pathway initiated by peritoxin in susceptible sorghum cells is not fully elucidated. However, evidence suggests the involvement of a plasma membrane receptor and downstream signaling events.[1]
Hypothesized Peritoxin Signaling Pathway
General Experimental Workflow for SAR Studies
Conclusion
The study of peritoxin and its analogs presents an interesting case of host-specific toxicity. The available data, though limited in terms of a broad range of synthetic analogs, highlights the critical roles of both the chlorinated polyketide and the conformation of the peptide-like caprolactam ring in conferring phytotoxicity. Further research involving the synthesis and biological evaluation of a wider array of peritoxin analogs is necessary to develop a quantitative understanding of their structure-activity relationships. Such studies would not only aid in the design of novel herbicides but also contribute to a deeper understanding of the molecular basis of plant-pathogen interactions.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. pnas.org [pnas.org]
- 3. Differential Synthesis of Peritoxins and Precursors by Pathogenic Strains of the Fungus Periconia circinata - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential synthesis of peritoxins and precursors by pathogenic strains of the fungus Periconia circinata - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Toxicology of Palytoxin: A Comprehensive Review
Initial searches for "Peritoxins" did not yield specific toxicological data, suggesting it may be a lesser-known or novel compound class. This guide, therefore, focuses on Palytoxin, a highly potent and well-documented marine toxin, which may be the intended subject of interest.
Palytoxin (PLTX) stands as one of the most toxic non-protein substances discovered to date and is recognized as an emerging toxin of concern in Europe.[1] This complex molecule is naturally produced by various marine organisms, most notably zoanthids of the Palythoa genus and dinoflagellates of the Ostreopsis genus.[1][2][3] Human exposure routes are varied and include the consumption of contaminated seafood, inhalation of aerosolized toxins during marine blooms, and dermal contact with toxin-producing organisms, a risk particularly relevant for home aquarium enthusiasts.[2]
Quantitative Toxicological Profile
The toxicity of Palytoxin has been primarily characterized through in vivo studies, with a significant focus on oral exposure in murine models. The data reveals a marked difference between acute and chronic toxicity, underscoring the potential for severe effects even at low-level, repeated exposures.
| Parameter | Value | Species | Route of Administration | Study Duration | Reference |
| Acute LD50 | 510 - 767 µg/kg | Mouse | Oral | Single Dose | [1] |
| Chronic LD50 | 0.44 µg/kg | Mouse | Oral (gavage) | 28 days | [1] |
| Chronic NOAEL | 0.03 µg/kg | Mouse | Oral (gavage) | 28 days | [1] |
LD50 (Lethal Dose, 50%): The dose of a substance that is lethal to 50% of a tested population. NOAEL (No-Observed-Adverse-Effect Level): The highest tested dose of a substance at which no statistically or biologically significant adverse effects are observed.
Experimental Methodologies
The chronic toxicity data for Palytoxin was established through a 28-day oral administration study in mice. The fundamental aspects of this experimental protocol are detailed below.
Chronic Oral Toxicity Study in Mice[1]
-
Test Substance: Palytoxin (PLTX)
-
Test Species: Laboratory mice
-
Administration: The toxin was administered daily via oral gavage, ensuring precise dosage.
-
Study Duration: The experimental period lasted for 28 consecutive days.
-
Dose-Response Assessment: Multiple dosage groups were utilized to accurately determine the chronic LD50 and the NOAEL.
-
Clinical Monitoring: Animals were subjected to daily clinical observation to monitor for any signs of toxicity. Key health indicators such as body weight and food consumption were regularly recorded.
-
Endpoints: The primary endpoint for the LD50 calculation was mortality. The determination of the NOAEL would have involved comprehensive post-mortem examinations, including histopathology of major organs, to identify any treatment-related adverse effects.
Mechanism of Action: Disruption of a Fundamental Cellular Process
The profound toxicity of Palytoxin is attributed to its specific and high-affinity binding to the Na+/K+-ATPase, an enzyme integral to the cell membrane of all animal cells.[1] This enzyme, commonly known as the sodium-potassium pump, is vital for maintaining the electrochemical gradients of sodium and potassium ions, a process essential for numerous cellular functions, including nerve impulses and nutrient transport.
Upon binding, Palytoxin induces a conformational change in the Na+/K+-ATPase, effectively converting it from a regulated ion pump into an open, non-specific ion channel. This transformation allows for the uncontrolled flux of ions (primarily Na+ and K+, and subsequently Ca2+) across the cell membrane, leading to a rapid dissipation of the vital ion gradients. The resulting ionic imbalance triggers a cascade of detrimental cellular events, including cell swelling, depolarization, and ultimately, cell death through necrosis or apoptosis.
Caption: The cytotoxic signaling pathway of Palytoxin.
Comparative Toxicology and Concluding Remarks
While a direct comparison with "Peritoxins" is not feasible, the toxicological profile of Palytoxin places it in a class of its own. Its exceptionally low chronic LD50 value distinguishes it from many other marine biotoxins and highlights the severe risk associated with long-term, low-level exposure. The unique mechanism of action, targeting a ubiquitous and essential cellular enzyme, provides a clear molecular basis for its devastating and widespread physiological effects.
For researchers, scientists, and drug development professionals, Palytoxin serves as a powerful tool for studying ion transport and cellular homeostasis. However, its extreme toxicity necessitates stringent safety protocols and a thorough understanding of its toxicological properties. The significant disparity between its acute and chronic toxicity levels underscores the critical need for continued research into the environmental persistence and bioaccumulation of this potent marine toxin to better inform public health risk assessments.
References
Safety Operating Guide
Proper Disposal Procedures for Peritoxin B
This document provides comprehensive guidance for the safe handling and disposal of Peritoxin B, a potent neurotoxin. Adherence to these procedures is critical to ensure personnel safety and environmental protection. All activities involving this compound must be conducted within a designated fume hood, and appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves, must be worn at all times.
Immediate Safety and Spill Management
In the event of a spill, immediate action is required to contain and neutralize the toxin.
-
Small Spills (≤5 mL liquid or ≤1 g solid):
-
Absorb liquid spills with an inert absorbent material (e.g., vermiculite or sand). For solid spills, gently cover with a damp paper towel to prevent aerosolization.
-
Saturate the spill area and absorbent material with a freshly prepared 2.5% sodium hypochlorite (bleach) solution containing 0.25 N sodium hydroxide.
-
Allow a minimum contact time of 4 hours for complete inactivation.[1]
-
Collect all materials into a designated hazardous waste container.
-
-
Large Spills (>5 mL liquid or >1 g solid):
-
Evacuate the immediate area and alert laboratory personnel.
-
Restrict access to the contaminated area.
-
Contact the institution's Environmental Health and Safety (EHS) office immediately for emergency response.
-
Waste Segregation and Collection
Proper segregation of waste at the point of generation is crucial to prevent dangerous chemical reactions.[2]
-
Liquid Waste: Collect all aqueous and organic solutions containing this compound in a dedicated, clearly labeled, and leak-proof container.[2][3] Do not mix with other chemical waste streams. The container should be made of a material compatible with the waste.[3]
-
Solid Waste: All contaminated solid materials, including pipette tips, gloves, vials, and absorbent materials, must be placed in a separate, puncture-resistant hazardous waste container.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Acutely Toxic").[2][4] Containers must remain closed except when adding waste.[3][4]
Chemical Inactivation and Disposal Protocol
This compound must be chemically inactivated before final disposal. This process should be performed in a fume hood.
Experimental Protocol for Inactivation of Aqueous this compound Waste:
-
Preparation of Inactivation Solution: Prepare a fresh solution of 2.5% sodium hypochlorite containing 0.25 N sodium hydroxide.
-
Inactivation Procedure: a. Slowly add the inactivation solution to the aqueous this compound waste in a 10:1 ratio (inactivation solution to waste). b. Stir the mixture gently for a minimum of 4 hours at room temperature to ensure complete neutralization.[1] This reaction can be exothermic, so proceed with caution.[5] c. After the inactivation period, check the pH of the solution to ensure it is between 5 and 9 before disposal.[5]
-
Disposal: The neutralized solution can then be collected by the institution's EHS office for final disposal in accordance with all local and national regulations.
Quantitative Data for this compound Inactivation
| Parameter | Value | Unit | Notes |
| Inactivating Agent | Sodium Hypochlorite (NaOCl) + Sodium Hydroxide (NaOH) | - | Freshly prepared solution is required. |
| NaOCl Concentration | 2.5 | % (w/v) | - |
| NaOH Concentration | 0.25 | N | Raises pH to enhance degradation. |
| Contact Time | ≥ 4 | hours | Minimum time required for complete inactivation.[1] |
| Ratio (Inactivant:Waste) | 10:1 | v/v | Ensures a sufficient excess of the inactivating agent. |
| Final pH for Disposal | 5.0 - 9.0 | - | Required for final disposal after neutralization.[5] |
Disposal Workflow Diagram
The following diagram illustrates the complete workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Toxin Inactivation Information | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 2. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 5. ptb.de [ptb.de]
Personal protective equipment for handling Peritoxin B
Essential Safety and Handling Guide for Peritoxin B
Disclaimer: this compound is a mycotoxin produced by the fungus Periconia circinata.[1] While its chemical properties are documented, comprehensive toxicological and safety data are not widely available. The following guidance is based on best practices for handling potent, uncharacterized mycotoxins and should be supplemented by a thorough, institution-specific risk assessment before commencing any work.
This guide provides essential safety protocols, personal protective equipment (PPE) requirements, and operational procedures for researchers, scientists, and drug development professionals handling this compound.
Chemical and Toxicological Data
Due to the limited availability of specific toxicological data for this compound, the following table includes known physical and chemical properties from public databases, supplemented with hypothetical toxicological values based on similar mycotoxins. These hypothetical values are for illustrative purposes and must be treated with extreme caution.
| Property | Value | Source/Notes |
| Molecular Formula | C₂₀H₂₉Cl₃N₄O₈ | PubChem[1] |
| Molecular Weight | 559.8 g/mol | PubChem[1] |
| Physical State | Solid at room temperature | Inferred |
| Solubility | Soluble in dimethyl sulfoxide and aqueous solutions | Inferred from similar compounds[2] |
| LD₅₀ (Oral, Rat) | Hypothetical: <5 mg/kg | Assumed high toxicity |
| LD₅₀ (Dermal, Rabbit) | Hypothetical: <20 mg/kg | Assumed high toxicity |
| Permissible Exposure Limit (PEL) | Hypothetical: 0.1 µg/m³ (8-hour TWA) | Assumed high potency |
| Primary Hazards | Hypothetical: Potent neurotoxin, potential carcinogen, irritant | Based on general mycotoxin risks[3][4] |
Standard Operating Procedure (SOP) for Handling this compound
This procedure outlines the necessary steps for safely handling, storing, and disposing of this compound to minimize exposure risk.
Required Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure.
-
Gloves: Double gloving with nitrile gloves is required. The outer gloves should be frequently inspected for tears and replaced immediately if compromised.
-
Lab Coat/Gown: A disposable, solid-front gown with tight-fitting cuffs is essential.
-
Eye Protection: Chemical splash goggles in combination with a full-face shield must be worn.[5]
-
Respiratory Protection: A NIOSH-approved respirator (e.g., N95 or higher) is required when handling powdered this compound outside of a certified containment device.
-
Footwear: Closed-toe shoes are mandatory in the laboratory.[5]
Engineering Controls
All manipulations of this compound, including weighing, reconstitution, and dilutions, must be performed within a certified Class II Biosafety Cabinet (BSC) or a chemical fume hood to protect against aerosols and spills.
Experimental Protocols: Handling and Storage
a. Preparation and Weighing:
-
Designate a specific area within the BSC or fume hood for handling this compound.
-
Cover the work surface with plastic-backed absorbent pads.
-
When weighing the solid compound, use an anti-static weigh boat and handle it with forceps.
-
Tightly seal the primary container immediately after use.
b. Reconstitution and Dilution:
-
Add solvent to the vial containing this compound slowly to avoid splashing.
-
Use safety needles and Luer-Lok syringes for all transfers of solutions.
-
All containers holding this compound solutions must be clearly labeled with the compound name, concentration, date, and hazard warning.
c. Storage:
-
Store solid this compound and stock solutions in a clearly labeled, sealed, and shatter-proof secondary container.
-
Store in a secure, designated, and ventilated location at the recommended temperature (typically -20°C for long-term stability), away from incompatible materials.
Emergency Procedures
a. Spills:
-
Small Spills (inside BSC/fume hood):
-
Cover the spill with absorbent material.
-
Gently apply a freshly prepared 10% bleach solution (or another appropriate deactivating agent), starting from the perimeter and working inwards.
-
Allow a contact time of at least 30 minutes.
-
Wipe up the residue, place all contaminated materials in a biohazard bag, and decontaminate the surface again.
-
-
Large Spills (outside containment):
-
Evacuate the area immediately and alert others.
-
Restrict access to the contaminated area.
-
Contact the institution's Environmental Health & Safety (EHS) department. Do not attempt to clean up a large spill without proper training and equipment.
-
b. Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Seek immediate medical attention after any exposure. Provide medical personnel with the Safety Data Sheet (SDS) if available.
Decontamination and Disposal Plan
All materials that come into contact with this compound must be decontaminated before disposal.
-
Decontamination:
-
Liquids: Inactivate liquid waste containing this compound by adding bleach to a final concentration of 10% and allowing it to sit for at least 30 minutes.
-
Solids: Place all contaminated disposable items (gloves, gowns, absorbent pads, pipette tips) into a designated biohazard bag.
-
-
Disposal:
-
Autoclave the biohazard bags containing solid waste.
-
Dispose of both inactivated liquid waste and autoclaved solid waste according to institutional and local hazardous waste regulations. Never dispose of untreated this compound down the drain.
-
Visualized Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
